molecular formula C11H13N3O B1267249 Morpholin-4-yl(pyridin-3-yl)acetonitrile CAS No. 36740-09-7

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Cat. No.: B1267249
CAS No.: 36740-09-7
M. Wt: 203.24 g/mol
InChI Key: SFXNZFATUMWBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl(pyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXNZFATUMWBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307545
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36740-09-7
Record name 36740-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust and efficient synthetic pathway for the preparation of Morpholin-4-yl(pyridin-3-yl)acetonitrile, a compound of interest in medicinal chemistry and drug discovery. The core of this synthesis is the well-established Strecker reaction, a three-component condensation that provides a direct route to α-aminonitriles. This document provides a detailed experimental protocol, a summary of relevant quantitative data from analogous reactions, and visualizations of the reaction pathway and experimental workflow to facilitate replication and further investigation by researchers in the field.

Introduction

This compound is a heterocyclic compound incorporating both a morpholine and a pyridine moiety. The morpholine ring is a common feature in many approved drugs, often conferring favorable physicochemical properties such as improved solubility and metabolic stability. The pyridine ring is a key pharmacophore in numerous biologically active molecules. The α-aminonitrile functional group is a versatile synthetic intermediate, readily convertible to α-amino acids, amides, and other nitrogen-containing heterocycles. Given this structural combination, this compound represents a valuable scaffold for the development of novel therapeutic agents.

The most direct and efficient method for the synthesis of this target molecule is the Strecker synthesis.[1][2] This one-pot, three-component reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde), a secondary amine (morpholine), and a cyanide source.[1][3] This approach is highly convergent and atom-economical, making it suitable for both laboratory-scale synthesis and potential scale-up.[3]

Proposed Synthetic Pathway: The Strecker Reaction

The synthesis of this compound can be achieved via a one-pot Strecker reaction. The reaction proceeds through the initial formation of an iminium ion from the condensation of 3-pyridinecarboxaldehyde and morpholine. Subsequent nucleophilic addition of a cyanide anion to the iminium ion yields the final α-aminonitrile product.[1][4]

A variety of cyanide sources can be employed, with trimethylsilyl cyanide (TMSCN) being a safer and often more efficient alternative to highly toxic sources like HCN or KCN/NaCN under acidic conditions.[5] The reaction can be performed at room temperature and is often amenable to a range of solvents.[3][6]

Reaction Scheme:

G cluster_reactants Starting Materials cluster_product Product r1 3-Pyridinecarboxaldehyde i1 Iminium Ion r1->i1 + Morpholine - H2O r2 Morpholine r2->i1 r3 TMSCN p1 This compound r3->p1 i1->p1 + CN-

Caption: Proposed Strecker synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-PyridinecarboxaldehydeC₆H₅NO107.11198-199
MorpholineC₄H₉NO87.12128.9
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.22114-117
This compoundC₁₁H₁₃N₃O203.24Not available
Table 2: Representative Yields of Analogous Strecker Reactions

As a direct experimental yield for the title compound is not reported in the literature, the following table presents yields from analogous one-pot, three-component Strecker reactions involving various aldehydes and secondary amines, providing an expected range for the proposed synthesis.

AldehydeAmineCyanide SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeMorpholineTMSCNIn, H₂O, rt95[3]
4-ChlorobenzaldehydeMorpholineTMSCNIn, H₂O, rt94[3]
2-NaphthaldehydeMorpholineTMSCNIn, H₂O, rt97[3]
FurfuralMorpholineTMSCNIn, H₂O, rt94[3]
BenzaldehydePiperidineTMSCNIn, H₂O, rt96[3]
CyclohexanecarboxaldehydeMorpholineTMSCNIn, H₂O, rt90[3]

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on established Strecker reaction methodologies.[3][6]

Materials and Equipment:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Morpholine (1.05 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in dichloromethane (concentration typically 0.2-0.5 M).

  • Addition of Amine: To the stirred solution, add morpholine (1.05 eq) dropwise at room temperature. Stir the mixture for 10-15 minutes.

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (1.2 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

G start Dissolve 3-Pyridinecarboxaldehyde in CH2Cl2 add_morpholine Add Morpholine start->add_morpholine add_tms Add TMSCN add_morpholine->add_tms react Stir at Room Temperature (Monitor by TLC) add_tms->react quench Quench with aq. NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathways

As this compound is a novel compound without established biological data, a specific signaling pathway cannot be definitively described. However, given its structural motifs, it could potentially interact with various kinase pathways, which are common targets for pyridine and morpholine-containing drugs. Further biological screening would be required to elucidate its mechanism of action.

References

An In-depth Technical Guide to Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl(pyridin-3-yl)acetonitrile, identified by CAS number 36740-09-7, is a heterocyclic compound featuring a unique combination of a morpholine ring, a pyridine moiety, and an acetonitrile functional group.[1] This structure suggests its potential as a versatile building block in medicinal chemistry and drug discovery. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding its specific chemical properties, synthesis protocols, and biological activities. This guide summarizes the available structural information and provides a prospective outlook on its potential characteristics and research avenues based on the properties of its constituent functional groups.

Chemical Structure and Basic Properties

The fundamental characteristics of this compound are derived from its molecular structure.

Table 1: Basic Properties of this compound

PropertyValueSource
CAS Number 36740-09-7[1]
Molecular Formula C₁₁H₁₃N₃O[1]
Synonyms 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrileN/A

The molecule incorporates three key functional groups that are expected to dictate its chemical behavior:

  • Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine functionality. The nitrogen atom imparts basic properties and can act as a nucleophile.

  • Pyridine Ring: An aromatic heterocycle with a nitrogen atom that reduces the aromaticity compared to benzene and influences the electron distribution of the ring.

  • Acetonitrile Group: The nitrile group (-C≡N) is a versatile functional group that can participate in various chemical transformations.

Prospective Chemical Properties and Reactivity

While specific experimental data for this compound is not available in the reviewed literature, its reactivity can be predicted based on the known chemistry of its functional groups.

  • Basicity: The presence of the morpholine and pyridine nitrogen atoms suggests that the compound will exhibit basic properties.

  • Nucleophilicity: The nitrogen atom of the morpholine ring is expected to be nucleophilic.

  • Reactivity of the Nitrile Group: The nitrile group can potentially undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not described in the currently accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

A potential synthetic approach could involve the Strecker synthesis or a related cyanation reaction. A hypothetical workflow is presented below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product pyridine_3_carbaldehyde Pyridine-3-carbaldehyde strecker_synthesis Strecker-type Reaction pyridine_3_carbaldehyde->strecker_synthesis morpholine Morpholine morpholine->strecker_synthesis cyanide_source Cyanide Source (e.g., KCN) cyanide_source->strecker_synthesis target_molecule This compound strecker_synthesis->target_molecule

Figure 1: A hypothetical synthetic workflow for this compound.

Disclaimer: This proposed workflow is theoretical and has not been experimentally verified based on available literature. Researchers attempting the synthesis of this compound should conduct a thorough literature search for analogous reactions and perform appropriate reaction optimization and safety assessments.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound or its involvement in any signaling pathways. The presence of the morpholine and pyridine moieties, which are common scaffolds in many biologically active compounds, suggests that this molecule could be of interest for biological screening.

Given the lack of data, no signaling pathway diagrams can be generated at this time. Future research would be required to investigate the potential biological targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a chemical entity with a structure that suggests potential for further investigation in the fields of medicinal chemistry and materials science. However, the current body of scientific knowledge on this specific compound is exceptionally limited. To unlock its potential, future research efforts should be directed towards:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical properties.

  • Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

  • Screening for biological activity across a range of assays to identify potential therapeutic applications.

This technical guide highlights the significant gap in the scientific literature regarding this compound and serves as a call for foundational research to elucidate its chemical and biological properties.

References

In-depth Technical Guide on the Biological Activity of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the knowledge regarding the biological activity of Morpholin-4-yl(pyridin-3-yl)acetonitrile (CAS Number: 36740-09-7). Despite extensive searches of chemical and biological databases, and the scientific literature, no specific studies detailing the pharmacological, toxicological, or therapeutic properties of this compound have been identified.

This document aims to provide a foundational understanding of the structural components of this compound and to contextualize its potential biological activities based on the known properties of its constituent chemical moieties: the morpholine ring, the pyridine ring, and the acetonitrile group. However, it must be explicitly stated that any potential activities discussed herein are purely speculative and are not supported by experimental data for the compound .

Structural Components and Potential Pharmacological Relevance

The structure of this compound combines three key chemical features that are prevalent in many biologically active molecules.

  • Morpholine: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Molecules containing a morpholine moiety have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Pyridine: The pyridine ring is another fundamental heterocyclic structure found in numerous pharmaceuticals and natural products. Pyridine derivatives are known to exhibit a broad spectrum of biological effects, acting as antimicrobial, antiviral, and enzyme-inhibiting agents. For instance, various pyridine-containing compounds have been investigated as inhibitors of kinases and other enzymes involved in cellular signaling.

  • Acetonitrile: The acetonitrile group, while often used as a solvent, can also be a key functional group in pharmacologically active compounds. The nitrile moiety can participate in various chemical reactions and interactions with biological targets.

Synthesis of Related Compounds

While no specific biological studies on this compound are available, the synthesis of related α-aminonitriles has been documented. A general approach to synthesizing such compounds is the Strecker reaction, which involves the one-pot reaction of an aldehyde, an amine, and a cyanide source.

Generalized Experimental Workflow for α-Aminonitrile Synthesis

The following diagram outlines a generalized workflow for the synthesis and characterization of α-aminonitriles, which could be adapted for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening (Hypothetical) start Starting Materials (Pyridine-3-carbaldehyde, Morpholine, Cyanide Source) reaction One-pot Reaction (e.g., Strecker Synthesis) start->reaction workup Reaction Quenching & Aqueous Work-up reaction->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC) purification->purity in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purity->in_vitro in_vivo In vivo Models (e.g., Animal Studies) in_vitro->in_vivo PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Hypothetical Inhibitor (e.g., Morpholin-4-yl (pyridin-3-yl)acetonitrile) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothesized mechanism of action for Morpholin-4-yl(pyridin-3-yl)acetonitrile based on the known biological activities of structurally related compounds. As of the writing of this guide, no specific experimental data on the mechanism of action for this particular compound has been published in the peer-reviewed scientific literature. The information provided herein is intended to serve as a well-informed starting point for future research and development.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring, a pyridine ring, and an acetonitrile functional group.[1] While this specific molecule is not extensively characterized in current literature, its structural motifs are prevalent in a wide array of biologically active compounds. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties and biological activity of drug candidates.[2][3][4] Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to their electronic properties and potential for specific biological interactions. This technical guide will explore a plausible mechanism of action for this compound by examining the established activities of analogous compounds, with a primary focus on its potential as a kinase inhibitor within the PI3K/Akt/mTOR signaling pathway and secondarily as a modulator of central nervous system (CNS) receptors.

Hypothesized Mechanism of Action: Kinase Inhibition

A significant number of compounds containing both morpholine and pyridine rings have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several morpholine-containing derivatives have been identified as potent inhibitors of this pathway.[5][6]

Based on this precedent, a primary hypothesized mechanism of action for this compound is the inhibition of one or more kinases within the PI3K/Akt/mTOR pathway. The morpholine ring can play a crucial role in binding to the hinge region of the kinase domain, a common interaction for this class of inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Experimental_Workflow Compound This compound InVitroKinase In Vitro Kinase Assays (e.g., PI3K, mTOR) Compound->InVitroKinase Primary Screening ReceptorBinding Receptor Binding Assays (e.g., Dopamine, Serotonin) Compound->ReceptorBinding Secondary Screening CellBased Cell-Based Assays (e.g., Western Blot for p-Akt) InVitroKinase->CellBased Confirmation InVivo In Vivo Animal Models (e.g., Xenograft Tumor Models) CellBased->InVivo Efficacy Testing ReceptorBinding->InVivo Behavioral/CNS Studies PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead Optimization

References

Spectroscopic and Analytical Profile of Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound Morpholin-4-yl(pyridin-3-yl)acetonitrile. Due to the absence of comprehensive experimental data in publicly available literature for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a morpholine ring, a 3-substituted pyridine ring, and an acetonitrile group.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and spectral bands for this compound. These predictions are derived from established spectroscopic principles and data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyridine H-28.6 - 8.8Doublet~2.0
Pyridine H-68.5 - 8.7Doublet of Doublets~4.8, 1.5
Pyridine H-47.8 - 8.0Doublet of Triplets~8.0, 1.8
Pyridine H-57.3 - 7.5Doublet of Doublets~8.0, 4.8
Methine CH5.0 - 5.5Singlet-α to both pyridine and nitrile
Morpholine O-CH₂3.6 - 3.8Triplet~4.5Protons adjacent to oxygen
Morpholine N-CH₂2.6 - 2.8Triplet~4.5Protons adjacent to nitrogen

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)Notes
Pyridine C-2150 - 152
Pyridine C-6148 - 150
Pyridine C-4135 - 137
Pyridine C-5123 - 125
Pyridine C-3130 - 132Point of attachment
Nitrile CN115 - 120
Methine CH55 - 60
Morpholine O-CH₂66 - 68
Morpholine N-CH₂50 - 52

Table 3: Predicted IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)IntensityNotes
C≡N (Nitrile)2240 - 2260MediumCharacteristic sharp peak
C=N, C=C (Pyridine)1570 - 1610Medium to StrongAromatic ring stretching
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000MediumMorpholine and methine CH
C-O-C (Ether)1070 - 1150StrongMorpholine ring stretch
C-N (Amine)1250 - 1350MediumMorpholine ring stretch

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Da)Notes
[M]+•203.11Molecular Ion
[M+H]+204.12Protonated Molecular Ion (ESI)
C₁₁H₁₃N₃O203.24Exact Mass

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (C≡N, C-O-C) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Structure Purification->NMR Elemental_Analysis Elemental Analysis Confirm Elemental Composition Purification->Elemental_Analysis Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Elemental_Analysis->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Crystal Structure of Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals will find in this technical guide a detailed examination of the crystallographic structure of Morpholin-4-yl(pyridin-3-yl)acetonitrile. This document provides a summary of its key crystallographic data, a description of the experimental procedures for its synthesis and crystallization, and an overview of its potential biological significance.

Core Crystallographic Data

At present, publicly accessible crystallographic databases do not contain the specific crystal structure of this compound. The chemical formula for this compound is C11H13N3O[1]. While the crystal structures of related compounds containing morpholine and pyridine moieties have been reported, direct experimental data for the title compound is not available.

For illustrative purposes, this guide presents data from structurally similar compounds to provide insights into the potential solid-state conformation of this compound. For example, the crystal structure of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile reveals a triclinic system where the morpholine ring adopts a chair conformation[2]. Similarly, in 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring also exhibits a chair conformation[3][4]. It is highly probable that the morpholine ring in this compound would also adopt a similar low-energy chair conformation.

Table 1: Comparative Crystallographic Data of Related Morpholine-Pyridine Compounds

Compound Name2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile[2]4-[(Pyridin-3-yl)diazenyl]morpholine[5][6]3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one[3][4]
Formula C15H13N5OC9H12N4OC18H20N2O2
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P21/cPbca
a (Å) 8.633(2)Not specified12.4554(6)
b (Å) 8.763(3)Not specified8.2204(4)
c (Å) 9.559(3)Not specified30.6681(17)
α (°) 91.715(7)9090
β (°) 108.110(8)Not specified90
γ (°) 100.572(7)9090
V (ų) 672.7(4)Not specified3140.1(3)
Z 2Not specified8

Experimental Protocols

While a specific protocol for the crystallization of this compound is not available, a general understanding of the synthesis and crystallization of related compounds can be instructive.

Synthesis of Related Morpholine-Pyridine Compounds

The synthesis of morpholine derivatives often involves nucleophilic substitution or coupling reactions. For instance, the synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine was achieved through the reaction of the diazonium salt of 3-aminopyridine with morpholine[5][6]. The reaction mixture was stirred for several hours at low temperatures, followed by extraction and purification[6]. Another approach involves the Mannich-type reaction, as seen in the synthesis of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, which involves the reaction of acetophenone, formaldehyde, and 2-aminopyridine followed by the addition of morpholine[3].

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, needle-like crystals were obtained by the slow evaporation of an ethanol solution over 24 hours[2]. Similarly, orange single crystals of 4-[(Pyridin-3-yl)diazenyl]morpholine were obtained by recrystallization from ethanol[5][6]. The choice of solvent is crucial and is often determined empirically.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Starting Materials (e.g., Pyridine derivative, Morpholine) Reaction Chemical Reaction (e.g., Nucleophilic Substitution, Coupling) Reactants->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Yields Pure Compound Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals Characterization X-ray Diffraction Analysis Crystals->Characterization Analysis

A generalized workflow for the synthesis and crystallization of morpholine-pyridine compounds.

Potential Biological Significance and Signaling Pathways

Morpholine and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][8]. The presence of the morpholine ring can improve the pharmacokinetic profile of drug candidates[7]. The pyridine ring is also a common scaffold in many biologically active compounds.

Given the structural motifs present in this compound, it is plausible that this compound could interact with various biological targets. For instance, some morpholine derivatives have been investigated as inhibitors of enzymes such as urease[9]. The specific signaling pathways that this compound might modulate would depend on its three-dimensional structure and its ability to bind to specific protein targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its precise mechanism of action.

potential_biological_activity cluster_targets Potential Molecular Targets cluster_outcomes Potential Biological Outcomes Compound This compound Enzymes Enzymes (e.g., Kinases, Urease) Compound->Enzymes Receptors Receptors (e.g., GPCRs) Compound->Receptors IonChannels Ion Channels Compound->IonChannels Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial AntiInflammatory Anti-inflammatory Activity Enzymes->AntiInflammatory Anticancer Anticancer Activity Enzymes->Anticancer Receptors->AntiInflammatory IonChannels->Anticancer

A logical diagram illustrating the potential biological activities of the title compound.

References

An In-depth Technical Guide to Morpholin-4-yl(pyridin-3-yl)acetonitrile: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Morpholin-4-yl(pyridin-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its probable synthetic origins, a detailed experimental protocol for its preparation via the Strecker synthesis, and its structural and physicochemical properties. The information is presented to facilitate further research and application in drug discovery and development.

Introduction and Historical Context

The precise discovery of this compound is not marked by a singular, seminal publication. Rather, its emergence is understood as a logical progression within the broader exploration of heterocyclic chemistry. The synthesis of complex molecules from simpler, readily available building blocks is a cornerstone of organic chemistry. The constituent parts of this molecule—a pyridine ring, a morpholine moiety, and an acetonitrile group—are all well-established pharmacophores. Morpholine, a versatile heterocycle, is frequently incorporated into drug candidates to improve their pharmacokinetic properties.[1][2] Similarly, the pyridine ring is a common feature in a vast array of biologically active compounds.

The most probable and established synthetic route to α-aminonitriles, such as this compound, is the Strecker synthesis . This one-pot, three-component reaction combines an aldehyde, an amine, and a cyanide source to efficiently generate the desired product. Given the commercial availability of 3-pyridinecarboxaldehyde, morpholine, and cyanide salts, the Strecker synthesis represents a highly plausible and historically logical method for the first preparation of this compound.

Physicochemical and Structural Data

The structural and physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and potential biological activity.

Identifier Value
IUPAC Name 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile
CAS Number 36740-09-7
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Canonical SMILES C1COCCN1C(C#N)C2=CN=CC=C2

Table 1: General Identifiers for this compound.

Property Predicted Value
Melting Point Not available
Boiling Point Not available
LogP 0.5
pKa (most basic) 6.8 (pyridine nitrogen)
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)

Table 2: Predicted Physicochemical Properties of this compound.

Synthesis and Experimental Protocol

The synthesis of this compound can be efficiently achieved through the Strecker reaction. The following protocol is adapted from a well-established procedure for a structurally similar compound.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_products Product Pyridine 3-Pyridinecarboxaldehyde Product This compound Pyridine->Product + Morpholine, KCN, HCl Morpholine Morpholine Morpholine->Product KCN Potassium Cyanide KCN->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol: Strecker Synthesis

Materials:

  • 3-Pyridinecarboxaldehyde

  • Morpholine

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Preparation of the Cyanide Solution: In a well-ventilated fume hood, add potassium cyanide (1.05 eq) to deionized water at 0°C (ice bath). To this suspension, add morpholine (1.0 eq). Stir the mixture and add concentrated hydrochloric acid (1.0 eq) dropwise. Allow the solution to warm to room temperature.

  • Reaction Mixture: In a separate flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol. Add this solution to the aqueous cyanide/morpholine solution.

  • Reaction: Stir the resulting mixture at room temperature for 5 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, a precipitate may form. If so, collect the precipitate by filtration. If no precipitate forms, extract the reaction mixture with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous compounds.

Technique Expected Wavenumber (cm⁻¹) Functional Group
Infrared (IR) 2240-2260C≡N (Nitrile)
1570-1610C=N, C=C (Pyridine ring)
1110-1130C-O-C (Morpholine ether)

Table 3: Expected Infrared (IR) Spectroscopy Data.

Proton (¹H) Expected Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Pyridine H8.5-8.7m-
Pyridine H7.8-8.0m-
Pyridine H7.3-7.5m-
α-H4.5-4.7s-
Morpholine CH₂-O3.6-3.8t~4.5
Morpholine CH₂-N2.5-2.7t~4.5

Table 4: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Carbon (¹³C) Expected Chemical Shift (δ ppm)
Pyridine C148-152
Pyridine C135-138
Pyridine C123-125
Nitrile C (C≡N)117-120
α-C60-65
Morpholine C-O66-68
Morpholine C-N50-52

Table 5: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Potential Biological Significance and Signaling Pathways

Given its structure as an α-aminonitrile, it could be investigated as a precursor to novel amino acids or as a standalone bioactive molecule. Potential areas of investigation could include its activity as an inhibitor of enzymes such as kinases or proteases, or as a ligand for G-protein coupled receptors (GPCRs). Further research is required to elucidate any specific biological activity and the signaling pathways it may modulate.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the investigation of a novel compound like this compound in a drug discovery context.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis via Strecker Reaction Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization HTS High-Throughput Screening Characterization->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a comprehensive overview of its likely synthetic origins, a detailed experimental protocol for its preparation, and its predicted physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future studies on this and related molecules.

References

Potential Therapeutic Targets of Morpholin-4-yl(pyridin-3-yl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl(pyridin-3-yl)acetonitrile is a heterocyclic compound featuring a morpholine ring, a pyridine ring, and an acetonitrile group. While direct experimental data on this specific molecule is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This technical guide consolidates information on the known therapeutic targets and biological activities of structurally related compounds to postulate the potential therapeutic applications of this compound. The primary putative mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer. Additionally, based on the activities of its constituent moieties, potential antimicrobial and other anticancer activities are explored. This document provides a comprehensive overview of these potential targets, including quantitative data from related compounds, detailed experimental protocols for in vitro assays, and visual representations of key signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Heterocyclic compounds form the scaffold of a significant number of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide array of biological targets. This compound integrates three key pharmacophoric elements: a morpholine ring, known to enhance physicochemical and pharmacokinetic properties; a pyridine ring, a common feature in numerous bioactive molecules; and an acetonitrile group, which can modulate target binding and metabolic stability. This guide aims to provide a detailed technical overview of the potential therapeutic targets of this compound by examining the established biological activities of its structural components and related molecules.

Potential Therapeutic Target: PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The morpholine moiety is a well-established pharmacophore in a multitude of PI3K inhibitors, where the oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain.

Mechanism of Action

The PI3K/Akt/mTOR pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate diverse cellular processes, including protein synthesis, cell growth, and survival.[3][4] Morpholine-containing inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking their kinase activity and halting the downstream signaling cascade.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Morpholin-4-yl (pyridin-3-yl)acetonitrile (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound.

Quantitative Data for Structurally Related PI3K Inhibitors

The following table summarizes the in vitro inhibitory activities of various morpholine-containing compounds against PI3K isoforms and cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Compound IDTargetIC50 (nM)Cell LineCell Viability IC50 (µM)Reference
ZSTK474PI3Kα5.0A375 (Melanoma)-[5]
PI3Kδ3.9D54 (Glioblastoma)-[5]
Compound 17p PI3Kα31.8A2780 (Ovarian)-[6]
PI3Kδ15.4--[6]
Compound 12b PI3Kα170Leukemia (SR)0.10[7]
PI3Kβ130--[7]
PI3Kδ760--[7]
mTOR830--[7]
Compound 2g --SW480 (Colon)5.10[8]
--MCF-7 (Breast)19.60[8]

Potential Anticancer Activity

Beyond PI3K/Akt/mTOR inhibition, the structural components of this compound suggest broader potential as an anticancer agent. Pyridine derivatives, in particular, have been extensively investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Structurally Related Anticancer Compounds

The following table presents the cytotoxic activities of various pyridine-containing compounds against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 HepG2 (Liver)7.26[9]
Compound 10 HepG2 (Liver)10.7[9]
Compound 12e HepG2 (Liver)13.9[9]
Compound 13a HepG2 (Liver)13.9[9]
Compound 1c HCT-116 (Colon)-[10]
U-87 MG (Glioblastoma)-[10]
MCF-7 (Breast)-[10]
Compound TP6 B16F10 (Melanoma)41.12 - 61.11[11]

Potential Antimicrobial Activity

Both morpholine and pyridine moieties are present in numerous compounds with demonstrated antimicrobial properties. These compounds often exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Data for Structurally Related Antimicrobial Compounds

The table below lists the Minimum Inhibitory Concentrations (MIC) of morpholine and pyridine derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 M. smegmatis15.6[12]
C. albicans500[12]
S. cerevisiae500[12]
Compound 4 Various Bacteria-[13]
Compound 5 Various Bacteria-[13]
Compound 6 Various Bacteria-[13]

Experimental Protocols

To facilitate further investigation into the therapeutic potential of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Kinase_Assay_Workflow ADP-Glo™ Kinase Assay Workflow cluster_prep cluster_reaction cluster_detection cluster_analysis Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Incubate_Reaction Incubate Kinase, Substrate, ATP, and Test Compound Prepare_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Reaction->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Luminescence->Calculate_IC50

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, ATP, and various concentrations of the test compound (e.g., this compound) in a suitable kinase buffer.[14] Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[14]

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15] Incubate at room temperature for 40 minutes.[15]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.[15] Incubate at room temperature for 30-60 minutes.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep cluster_treatment cluster_assay cluster_analysis Seed_Cells Seed Cancer Cells in a 96-well Plate Treat_Cells Treat Cells with Various Concentrations of Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Value Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).[17] Include vehicle-treated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[18][19]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep cluster_incubation cluster_analysis Prepare_Dilutions Prepare Serial Dilutions of Test Compound in Broth Inoculate_Plate Inoculate Microtiter Plate with Bacteria Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the Plate Inoculate_Plate->Incubate_Plate Read_MIC Visually Determine the Lowest Concentration with No Visible Growth (MIC) Incubate_Plate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.[21]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[20]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[20] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Conclusion

While direct experimental validation is pending, the structural features of this compound strongly suggest its potential as a therapeutic agent, with the PI3K/Akt/mTOR signaling pathway being a highly probable target. The presence of the morpholine ring, a key feature in many known PI3K inhibitors, provides a strong rationale for investigating its activity against this pathway. Furthermore, the well-documented anticancer and antimicrobial activities of pyridine and morpholine derivatives broaden the scope of its potential therapeutic applications. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic evaluation of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these hypotheses and elucidate its precise mechanism of action.

References

Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Review of a Sparsely Explored Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl(pyridin-3-yl)acetonitrile, a heterocyclic compound featuring a morpholine ring linked to a pyridine-3-ylacetonitrile backbone, represents a chemical entity with potential yet largely uncharted pharmacological significance. Despite the well-documented biological activities of both morpholine and pyridine derivatives in medicinal chemistry, this specific combination remains conspicuously absent from in-depth scientific literature. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity and inferred properties based on related structures. Due to the scarcity of direct experimental data, this review also presents a plausible synthetic pathway and discusses potential biological activities by drawing parallels with structurally similar compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding and to stimulate further investigation into the therapeutic promise of this molecule.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] Similarly, the pyridine nucleus is a cornerstone in the design of a vast array of therapeutic agents, recognized for its ability to engage in various biological interactions. The acetonitrile functional group, a versatile synthon in organic chemistry, is also present in several pharmacologically active molecules. The amalgamation of these three moieties in this compound (Figure 1) suggests a molecule with the potential for diverse biological activities. However, a thorough review of the scientific literature reveals a significant gap in the knowledge surrounding this specific compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

While no dedicated studies on the physicochemical properties of this compound have been published, some basic information can be retrieved from chemical databases.

PropertyValueSource
CAS Number 36740-09-7Chemical Abstracts Service
Molecular Formula C₁₁H₁₃N₃OInferred from structure
Molecular Weight 203.24 g/mol Calculated

Further properties such as melting point, boiling point, solubility, and logP have not been experimentally determined or reported in the available literature.

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on established synthetic methodologies for related compounds, a plausible synthetic route can be proposed. A potential approach would involve the Strecker synthesis or a variation thereof, a well-known method for the synthesis of α-aminonitriles.

Proposed Synthetic Pathway

A feasible two-step synthesis could commence from 3-pyridinecarboxaldehyde and morpholine.

G cluster_0 Step 1: Formation of Iminium Ion cluster_1 Step 2: Cyanation A 3-Pyridinecarboxaldehyde C Iminium Ion Intermediate A->C + Morpholine - H₂O B Morpholine B->C D Iminium Ion Intermediate F This compound D->F + CN⁻ E Cyanide Source (e.g., KCN) E->F

Caption: Proposed two-step synthesis of this compound.

Step 1: Formation of the Iminium Ion. 3-Pyridinecarboxaldehyde would be reacted with morpholine in a suitable solvent. This reaction, typically acid-catalyzed, would lead to the formation of an iminium ion intermediate after the dehydration of the initial hemiaminal adduct.

Step 2: Cyanation. The in-situ generated iminium ion would then be treated with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to introduce the nitrile group at the α-position, yielding the final product, this compound.

Alternative Synthetic Considerations

An alternative approach could involve the direct α-amination of pyridine-3-ylacetonitrile. This would require the activation of the α-carbon, potentially through the formation of an enolate, followed by reaction with an electrophilic morpholine equivalent. However, this route may be more challenging due to potential side reactions on the pyridine ring.

Potential Biological Activities and Therapeutic Targets

In the absence of direct biological data for this compound, its potential pharmacological profile can be inferred from the known activities of its constituent moieties.

Insights from Morpholine-Containing Drugs

The morpholine ring is a component of numerous approved drugs with a wide range of therapeutic applications, including anticancer (e.g., Gefitinib), antibiotic (e.g., Linezolid), and antidepressant (e.g., Reboxetine) activities.[1] The presence of the morpholine moiety often enhances the pharmacokinetic properties of a molecule.

Insights from Pyridine-Acetonitrile Derivatives

Substituted pyridinylacetonitriles have been investigated for various biological activities. For instance, some derivatives have shown potential as inhibitors of enzymes such as monoamine oxidase.[2] Furthermore, cytotoxicity studies on substituted pyridinylacetonitriles suggest that this scaffold can be explored for anticancer applications.[3]

Postulated Mechanisms of Action

Given the structural features of this compound, several potential mechanisms of action can be hypothesized:

  • Kinase Inhibition: The pyridine and morpholine rings are common features in many kinase inhibitors, where they often interact with the hinge region of the ATP-binding pocket. It is plausible that this compound could exhibit inhibitory activity against various protein kinases implicated in diseases such as cancer and inflammation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Molecule This compound ATP_Binding ATP Binding Site Molecule->ATP_Binding Binds to Kinase Protein Kinase Kinase->ATP_Binding Substrate Substrate Protein ATP_Binding->Substrate Prevents ATP Binding Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Biological_Effect Biological Effect (e.g., Cell Proliferation) Downstream->Biological_Effect

Caption: Hypothetical mechanism of action via protein kinase inhibition.

  • Receptor Modulation: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for ligand-receptor binding. The overall shape and electronic distribution of the molecule could allow it to modulate the activity of various G-protein coupled receptors (GPCRs) or ion channels.

Future Directions and Conclusion

The current body of scientific knowledge on this compound is remarkably limited. This presents a unique opportunity for researchers in medicinal chemistry and drug discovery. The logical first step would be the development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for thorough biological evaluation.

Subsequent research should focus on a broad-based screening of its biological activities, including but not limited to:

  • Antiproliferative assays against a panel of cancer cell lines.

  • Enzymatic assays targeting key kinases and other enzymes relevant to human diseases.

  • Receptor binding assays to identify potential interactions with GPCRs and other receptors.

References

Methodological & Application

Protocol for synthesizing Morpholin-4-yl(pyridin-3-yl)acetonitrile in the lab

Application Notes and Protocols for High-Throughput Screening of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholin-4-yl(pyridin-3-yl)acetonitrile is a novel heterocyclic compound featuring a morpholine ring, a pyridine moiety, and an acetonitrile group.[1] The morpholine heterocycle is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[2][3] Specifically, morpholine-containing compounds have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[4] This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening (HTS) campaign designed to identify and characterize its potential as an inhibitor of the PI3K/Akt/mTOR pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1. This data is crucial for designing appropriate screening assays, including determining solubility and appropriate vehicle controls.

PropertyValueReference
Molecular Formula C₁₁H₁₃N₃O[1]
Molecular Weight 203.24 g/mol Abound Chem
CAS Number 36740-09-7[1]
Appearance White to off-white solid(Assumed)
Solubility Soluble in DMSO(Assumed for HTS)

Table 1: Physicochemical Properties of this compound.

High-Throughput Screening Cascade

A tiered screening approach is proposed to efficiently identify and characterize the biological activity of this compound. This cascade is designed to move from a broad primary screen to more specific secondary and counter-screens to confirm activity and elucidate the mechanism of action.

HTS_Cascade Primary Primary Screen: Cell-Based PI3K Pathway Assay DoseResponse Dose-Response Confirmation Primary->DoseResponse Active Compounds CounterScreen Counter-Screen: General Cytotoxicity Assay DoseResponse->CounterScreen Potent Compounds Biochemical Biochemical Assay: PI3K Enzyme Inhibition CounterScreen->Biochemical Non-Cytotoxic Compounds Hit Confirmed Hit Biochemical->Hit Selective Inhibitors

Figure 1: High-Throughput Screening Cascade. A tiered approach to identify and validate this compound as a PI3K pathway inhibitor.

Experimental Protocols

Primary High-Throughput Screen: Cell-Based PI3K/Akt Pathway Assay

This primary screen utilizes a reporter gene assay to measure the activity of the PI3K/Akt signaling pathway in a cellular context. A human cancer cell line (e.g., MCF-7, known for PI3K pathway activation) stably expressing a luciferase reporter gene under the control of a serum response element (SRE), which is downstream of Akt, is used. Inhibition of the PI3K pathway will lead to a decrease in luciferase expression and signal.

Materials:

  • MCF-7 SRE-Luciferase reporter cell line

  • Assay Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin

  • Compound Plates: 384-well plates containing this compound serially diluted in DMSO

  • Positive Control: 10 µM LY294002 (a known PI3K inhibitor)

  • Negative Control: 0.1% DMSO

  • Recombinant Human IGF-1

  • ONE-Glo™ Luciferase Assay System

  • White, opaque 384-well assay plates

  • Automated liquid handling systems and plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed MCF-7 SRE-Luciferase cells into 384-well assay plates at a density of 5,000 cells per well in 40 µL of assay medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition: Transfer 100 nL of compounds from the compound plates to the assay plates using an acoustic liquid handler.

  • Pre-incubation: Incubate the assay plates for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation: Add 10 µL of assay medium containing IGF-1 to a final concentration of 100 ng/mL to all wells except for the unstimulated controls.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of ONE-Glo™ reagent to each well. Incubate for 10 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

  • A "hit" is defined as a compound exhibiting ≥50% inhibition.

Dose-Response Confirmation and IC₅₀ Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).

Protocol:

  • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO, with a starting concentration of 100 µM.

  • Perform the cell-based PI3K/Akt pathway assay as described above with the serially diluted compound.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Counter-Screen: General Cytotoxicity Assay

To rule out non-specific cytotoxicity as the cause of the observed inhibition in the primary assay, a counter-screen is performed.

Protocol:

  • Seed MCF-7 cells as in the primary assay.

  • Add the serially diluted this compound and incubate for the same duration as the primary assay (7 hours total).

  • Add CellTiter-Glo® 2.0 Reagent to measure cell viability based on ATP levels.

  • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

  • A selectivity index (SI) is calculated as CC₅₀ / IC₅₀. A high SI value (e.g., >10) indicates that the compound's effect on the signaling pathway is not due to general cytotoxicity.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data obtained for this compound in the screening cascade.

AssayEndpointThis compoundLY294002 (Control)
Primary Screen % Inhibition at 10 µM85%95%
Dose-Response IC₅₀1.2 µM1.5 µM
Cytotoxicity CC₅₀25 µM> 50 µM
Selectivity Index SI (CC₅₀/IC₅₀)20.8> 33.3

Table 2: Summary of Hypothetical HTS Data for this compound.

Signaling Pathway and Experimental Workflow Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., SRE activation) Akt->Downstream Reporter Luciferase Expression Downstream->Reporter Compound This compound Compound->PI3K Inhibition

Figure 2: PI3K/Akt Signaling Pathway. The diagram illustrates the proposed mechanism of action for this compound as a PI3K inhibitor.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Automated Screening cluster_readout Data Acquisition CellSeeding Seed Cells in 384-well plates AddCompound Add Compound (100 nL) CellSeeding->AddCompound CompoundPlating Prepare Compound Dilution Plates CompoundPlating->AddCompound PreIncubate Pre-incubate (1 hour) AddCompound->PreIncubate Stimulate Stimulate with IGF-1 PreIncubate->Stimulate Incubate Incubate (6 hours) Stimulate->Incubate AddReagent Add Luciferase Reagent Incubate->AddReagent ReadLuminescence Read Luminescence AddReagent->ReadLuminescence

Figure 3: HTS Experimental Workflow. A schematic of the automated workflow for the primary cell-based screen.

Conclusion

The provided protocols and hypothetical data suggest that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway in a cellular context. The compound exhibits significant inhibitory activity in the primary screen, which is confirmed in dose-response studies, and demonstrates a favorable selectivity index, indicating that its mechanism of action is not due to general cytotoxicity. Further investigation, including biochemical assays against specific PI3K isoforms and in vivo efficacy studies, is warranted to fully characterize the therapeutic potential of this compound. These application notes provide a robust framework for the initial high-throughput screening and evaluation of this compound and similarly acting novel chemical entities.

References

Application Notes and Protocols: Evaluation of Morpholin-4-yl(pyridin-3-yl)acetonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the evaluation of Morpholin-4-yl(pyridin-3-yl)acetonitrile as a potential kinase inhibitor. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine and pyridine moieties are present in many known kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against one or more kinases. This document outlines detailed protocols for both biochemical and cell-based assays to determine the inhibitory potency (IC50) and cellular effects of this compound. Additionally, it provides templates for data presentation and visualization of relevant signaling pathways to guide researchers in their investigation.

Introduction to Kinase Inhibition

Protein kinases play a pivotal role in signal transduction pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them key targets for therapeutic intervention.[2] Kinase inhibitors are small molecules that can block the activity of these enzymes, thereby modulating cellular signaling pathways and offering potential therapeutic benefits. The process of discovering and characterizing novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.[3]

Overview of this compound

While specific biological data for this compound is not extensively available in public literature, its structural motifs are of significant interest in medicinal chemistry. The morpholine ring is a common feature in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties.[4] Similarly, the pyridine scaffold is a privileged structure in kinase inhibitor design.[5] The combination of these two fragments in this compound warrants its investigation as a potential kinase inhibitor. Based on the prevalence of these scaffolds in known inhibitors, plausible kinase targets for this compound could include members of the PI3K/Akt/mTOR pathway, Aurora kinases, or other serine/threonine or tyrosine kinases.[6][7][8]

Data Presentation: Hypothetical Inhibitory Activity

Effective data presentation is crucial for comparing the potency and selectivity of a test compound. The following tables provide a template for summarizing the inhibitory activity of this compound against a panel of selected kinases and in cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values)

Target KinaseCompound IC50 (nM)Positive Control IC50 (nM)
PI3Kα15010
mTOR855
Akt132025
Aurora A55050
Aurora B78075

Table 2: Cell-Based Assay Results

Cell LineAssay TypeCompound IC50 (µM)Positive Control IC50 (µM)
MCF-7Cell Proliferation5.20.5
HCT116Cell Proliferation8.90.8
HeLaSubstrate Phosphorylation (p-Akt)2.10.2

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. The following sections describe standard procedures for biochemical and cell-based kinase inhibitor assays.

Biochemical Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[9][10]

Materials:

  • Recombinant human kinases (e.g., PI3Kα, mTOR, Akt1, Aurora A, Aurora B)

  • Specific peptide substrates for each kinase

  • This compound (test compound)

  • Known kinase inhibitors (positive controls)

  • ADP-Glo™ Kinase Assay Kit (Promega)[11]

  • ATP

  • Kinase buffer (specific to each kinase)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound, a positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]

    • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's instructions.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (ELISA)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of a specific kinase substrate within a cellular context.[1][12]

Materials:

  • Cell line expressing the target kinase and substrate (e.g., HeLa cells for Akt phosphorylation)

  • 96-well cell culture plates

  • This compound (test compound)

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate[12]

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[1]

  • Cell Lysis: Aspirate the culture medium, wash the cells once with ice-cold PBS, and add lysis buffer to each well.[1]

  • ELISA:

    • Transfer the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour.[1]

    • Wash the plate, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate and add TMB substrate solution.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Determine the effect of the inhibitor on substrate phosphorylation and calculate the IC50 value.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Compound Dilution b2 Kinase Reaction Setup b1->b2 b3 ADP Detection b2->b3 b4 Luminescence Reading b3->b4 b5 IC50 Determination b4->b5 end End b5->end c1 Cell Seeding c2 Compound Treatment c1->c2 c3 Cell Lysis c2->c3 c4 Phosphorylation Assay (ELISA) c3->c4 c5 Data Analysis c4->c5 c5->end start Start start->b1 start->c1

Caption: Experimental workflow for kinase inhibitor screening.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Conclusion

The protocols and guidelines presented in these application notes provide a solid foundation for the initial characterization of this compound as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular activity. The structured data presentation and pathway visualizations will aid in the interpretation of results and guide further drug development efforts. While the provided data is hypothetical, the methodologies are based on established and widely used techniques in the field of kinase inhibitor discovery.[13]

References

Application Notes and Protocols for Antimicrobial Assays of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Morpholine and pyridine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial effects.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of the novel compound, Morpholin-4-yl(pyridin-3-yl)acetonitrile. The following protocols are designed to be adaptable for screening against a variety of bacterial and fungal strains. While specific data for this exact compound is not yet publicly available, the methodologies outlined herein represent the standard industry and academic practices for antimicrobial susceptibility testing.

Data Presentation

The following tables represent hypothetical data for this compound, structured for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainStrain IDTypeMIC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive16
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 33591Gram-positive32
Enterococcus faecalisATCC 29212Gram-positive64
Escherichia coliATCC 25922Gram-negative128
Pseudomonas aeruginosaATCC 27853Gram-negative>256
Candida albicansATCC 90028Fungus (Yeast)64
Aspergillus nigerATCC 16404Fungus (Mold)128

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Microbial StrainStrain IDTypeMBC/MFC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive64
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 33591Gram-positive128
Candida albicansATCC 90028Fungus (Yeast)256

Table 3: Disk Diffusion Assay Zone of Inhibition for this compound (50 µg disk)

Microbial StrainStrain IDTypeZone of Inhibition (mm)
Staphylococcus aureusATCC 25923Gram-positive18
Escherichia coliATCC 25922Gram-negative10
Candida albicansATCC 90028Fungus (Yeast)14

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria[2]

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test broth.

  • Add the standardized inoculum to each well containing the compound, as well as to the positive and negative control wells.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.[2]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Agar plates (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)

  • Sterile paper disks (6 mm diameter)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Prepare a stock solution of this compound and impregnate sterile paper disks with a known amount of the compound (e.g., 50 µg). Allow the solvent to evaporate completely.

  • Evenly inoculate the surface of the agar plates with the standardized microbial suspension using a sterile swab.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay cluster_disk Disk Diffusion Assay stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution disk_prep Impregnate Disks stock->disk_prep inoculum Microbial Inoculum (0.5 McFarland) inoculum->serial_dilution plate_inoculation Inoculate Agar Plate inoculum->plate_inoculation incubation_mic Incubation (18-24h) serial_dilution->incubation_mic read_mic Read MIC (Visual Inspection) incubation_mic->read_mic plating Plate from Clear Wells on Agar read_mic->plating Select clear wells incubation_mbc Incubation plating->incubation_mbc read_mbc Determine MBC/MFC incubation_mbc->read_mbc disk_placement Place Disks on Agar disk_prep->disk_placement plate_inoculation->disk_placement incubation_disk Incubation disk_placement->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone

Caption: Workflow for Antimicrobial Susceptibility Testing.

hypothetical_moa cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound Morpholin-4-yl (pyridin-3-yl)acetonitrile membrane_target Membrane Integrity Disruption compound->membrane_target Binds to/disrupts dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits ribosome Ribosome (Protein Synthesis) compound->ribosome Inhibits cell_death Bacterial Cell Death membrane_target->cell_death dna_gyrase->cell_death ribosome->cell_death

Caption: Hypothetical Mechanisms of Antimicrobial Action.

References

Application Notes and Protocols for In-Vivo Studies of Morpholine-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound Class: Morpholin-4-yl(pyridin-3-yl)acetonitrile Analogs (Hypothetical Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine and pyridine moieties are considered "privileged structures" in medicinal chemistry.[1][2][3] The morpholine ring, with its unique physicochemical properties, is often incorporated into drug candidates to enhance solubility, metabolic stability, and overall pharmacokinetic profiles.[1][4] Similarly, the pyridine ring is a common feature in many FDA-approved drugs and is known to improve metabolic stability, permeability, potency, and target binding.[3] This document provides a generalized framework for in vivo studies of novel compounds incorporating both a morpholine and a pyridine-3-ylacetonitrile scaffold, hereafter referred to as "Compound X." These protocols are based on established methodologies for evaluating the preclinical efficacy and pharmacokinetics of small molecule drug candidates.

Preclinical In Vivo Applications

Given the wide range of biological activities associated with morpholine and pyridine derivatives, Compound X could be investigated for various therapeutic applications, including:

  • Oncology: Many morpholine-containing compounds are developed as anticancer agents, often targeting kinases.[4][5] In vivo studies would typically involve xenograft models to assess tumor growth inhibition.

  • Central Nervous System (CNS) Disorders: The morpholine group can improve a compound's ability to cross the blood-brain barrier.[6] This makes compounds like Compound X potential candidates for treating neurodegenerative diseases, mood disorders, or CNS tumors.[6][7]

  • Infectious Diseases: The structural motifs are present in various antibacterial and antiviral agents.[8]

Experimental Protocols

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of Compound X in mice or rats following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Compound Formulation:

    • IV Formulation: Dissolve Compound X in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to a final concentration of 1 mg/mL.

    • PO Formulation: Suspend Compound X in 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing:

    • Administer a single IV bolus dose of 2 mg/kg via the tail vein (n=3 mice).

    • Administer a single PO gavage dose of 10 mg/kg (n=3 mice).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into K2EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Extract Compound X from plasma samples using protein precipitation with acetonitrile.

    • Quantify the concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis with software like Phoenix WinNonlin.

In Vivo Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of Compound X in a subcutaneous tumor xenograft model.

Methodology:

  • Cell Line: Select a relevant human cancer cell line (e.g., a breast cancer line like MCF-7 for which pyridine-3-carbonitrile derivatives have shown activity in vitro).[9][10]

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation:

    • Inject 5 x 10^6 MCF-7 cells in 100 µL of Matrigel subcutaneously into the right flank of each mouse.

    • Monitor tumor growth regularly using caliper measurements.

  • Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Vehicle control (e.g., 0.5% methylcellulose, PO, daily)

      • Compound X (e.g., 25 mg/kg, PO, daily)

      • Positive control (a standard-of-care agent)

    • Administer treatment for 21 consecutive days.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the anti-tumor effect.

Quantitative Data Presentation

The following tables represent hypothetical data for Compound X based on the protocols described above.

Table 1: Pharmacokinetic Parameters of Compound X in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 110
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 2100 ± 2504200 ± 500
Half-life (t½) (h) 3.5 ± 0.54.1 ± 0.6
Clearance (mL/min/kg) 15.9 ± 2.1-
Volume of Distribution (L/kg) 4.7 ± 0.8-
Oral Bioavailability (%) -40%

Data are presented as mean ± standard deviation.

Table 2: Efficacy of Compound X in an MCF-7 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control PO, Daily1500 ± 210-+2.5 ± 1.0
Compound X 25 mg/kg, PO, Daily750 ± 15050-1.8 ± 2.5
Positive Control Per Protocol450 ± 11070-5.0 ± 3.0

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard error of the mean.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Hypothetical Signaling Pathway for Compound X RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->PI3K Inhibition

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by Compound X.

cluster_pk Pharmacokinetic Study Workflow cluster_efficacy Xenograft Efficacy Study Workflow Dosing Dosing (IV & PO) in Mice Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Analysis PK Parameter Calculation LCMS->PK_Analysis Implant Tumor Cell Implantation TumorGrowth Tumor Growth to 150-200 mm³ Implant->TumorGrowth Randomize Randomization & Grouping TumorGrowth->Randomize Treat Daily Treatment (21 Days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

Caption: Standard workflows for preclinical pharmacokinetic and efficacy studies.

References

Application Notes and Protocols for the Formulation of Morpholin-4-yl(pyridin-3-yl)acetonitrile in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The successful preclinical evaluation of a new chemical entity (NCE), such as Morpholin-4-yl(pyridin-3-yl)acetonitrile, is critically dependent on the development of an appropriate dosing formulation. Many NCEs exhibit poor aqueous solubility, which can lead to low and variable bioavailability, hindering the accurate assessment of their pharmacokinetic, pharmacodynamic, and toxicological profiles.[1][2] These application notes provide a systematic approach to formulating this compound for in vivo animal studies, with a focus on strategies for compounds with presumed low aqueous solubility. The protocols outlined below are intended to serve as a comprehensive guide for researchers, ensuring the development of safe, stable, and effective formulations for reliable preclinical data generation.

For the purpose of this document, it is assumed that this compound is a weakly basic compound with poor aqueous solubility, a common characteristic of novel drug candidates.[3][4]

Application Notes

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. Key parameters to be determined are summarized in the table below.

Table 1: Essential Physicochemical Properties of this compound

ParameterImportance in Formulation DevelopmentTarget Value/Range
Aqueous Solubility Determines the feasibility of simple aqueous solutions and the need for solubility enhancement techniques.Henderson-Hasselbalch analysis across a physiological pH range (1.2 - 7.4).
pKa Predicts the ionization state at different physiological pHs, which influences solubility and permeability.Potentiometric titration or computational prediction.
LogP/LogD Indicates the lipophilicity of the compound, influencing its solubility in lipid-based systems and its permeability.Shake-flask method (octanol/water) or validated software prediction.
Melting Point Provides information on the solid-state properties and stability of the compound.Differential Scanning Calorimetry (DSC).
Chemical Stability Assesses degradation in potential vehicles and at different pH values and temperatures.HPLC analysis of the compound in solution over time.
Formulation Strategy Selection

The choice of formulation strategy depends on the physicochemical properties of the compound, the intended route of administration, the required dose, and the animal species.[2] The following workflow provides a decision-making framework for selecting an appropriate formulation.

Formulation_Strategy start Start: Physicochemical Characterization Data solubility_check Is aqueous solubility > required dose at desired pH? start->solubility_check simple_solution Formulate as Simple Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) solubility_check->simple_solution Yes solubilization_needed Solubility Enhancement Required solubility_check->solubilization_needed No end End: Formulation Selection and QC simple_solution->end route_check Route of Administration? solubilization_needed->route_check oral_formulation Oral Formulation Strategies route_check->oral_formulation Oral iv_formulation IV Formulation Strategies route_check->iv_formulation Intravenous (IV) oral_options Co-solvent System Suspension (micronized) Lipid-based System (SEDDS) Cyclodextrin Complex oral_formulation->oral_options iv_options Co-solvent System Cyclodextrin Complex Micellar Solution (surfactants) iv_formulation->iv_options oral_options->end iv_options->end

Caption: Formulation strategy selection workflow.

Excipient Selection for Preclinical Studies

The selection of excipients must consider their solubilizing capacity, potential for toxicity in the chosen animal species, and compatibility with the active pharmaceutical ingredient (API).[5]

Table 2: Common Excipients for Preclinical Formulations

Excipient ClassExampleFunctionCommon RoutesPotential Concerns[5][6]
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, GlycerinIncrease solubility by reducing solvent polarity.Oral, IVPEG: Renal toxicity at high doses. PG: Can cause hemolysis (IV).
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® ELIncrease solubility by forming micelles; act as wetting agents.Oral, IVAnaphylactoid reactions, hemolysis (IV).[7]
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC)Increase viscosity to prevent sedimentation of solid particles.OralGenerally safe; can affect absorption rate.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to increase aqueous solubility.Oral, IVNephrotoxicity at high doses (especially older cyclodextrins).
Lipid Vehicles Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)Solubilize lipophilic compounds.Oral, SC, IMCan influence absorption (food effect).

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in a panel of potential formulation vehicles.

Materials:

  • This compound powder

  • Selected vehicles (e.g., water, saline, PEG 400, 20% HP-β-CD in water, corn oil)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV system

  • 0.45 µm syringe filters

Methodology:

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each test vehicle in a glass vial. The solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter compatible with the vehicle.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound using a validated HPLC-UV method.

Data Presentation:

Table 3: Example Solubility Data for this compound

VehicleTemperature (°C)Solubility (mg/mL)
Deionized Water25< 0.01
0.9% Saline, pH 7.425< 0.01
5% Dextrose in Water (D5W)250.02
PEG 40025> 100
20% (w/v) HP-β-CD in Water255.5
Corn Oil251.2
Protocol 2: Preparation of a Co-solvent Formulation for Oral Dosing

Objective: To prepare a 10 mg/mL solution of this compound using a co-solvent system for oral gavage in rats.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Deionized Water

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Vehicle Preparation: Prepare the vehicle by mixing PEG 400, PG, and water in a 40:10:50 (v/v/v) ratio. For example, to make 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of PG, and 5 mL of water. Stir until homogeneous.

  • Weighing the API: Weigh the required amount of the compound. For a 10 mL formulation at 10 mg/mL, 100 mg of the compound is needed.

  • Solubilization: a. Add the weighed compound to a glass vial. b. Add the PEG 400 and PG components of the vehicle first. c. Gently stir or sonicate until the compound is fully dissolved. This may require gentle warming (< 40°C). d. Once dissolved, add the water component dropwise while stirring to avoid precipitation. e. Continue stirring for 15-30 minutes to ensure a stable, homogeneous solution.

  • Final Volume Adjustment: If necessary, transfer the solution to a volumetric flask and add vehicle to reach the final target volume.

  • Quality Control: Perform quality control checks as described in Protocol 4.

Protocol 3: Preparation of a Suspension Formulation for Oral Dosing

Objective: To prepare a 20 mg/mL suspension of this compound for oral gavage.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 0.1% (v/v) Tween® 80 (as a wetting agent)

  • Mortar and pestle

  • Homogenizer (optional)

  • Graduated cylinder

  • Magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding the required amount of CMC to water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

  • Wetting the API: Weigh the required amount of the compound and place it in a mortar. Add a small amount of 0.1% Tween® 80 and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure particles are adequately wetted and do not clump.

  • Suspension Formation: a. Gradually add the 0.5% CMC vehicle to the paste in the mortar while continuously triturating. b. Once a pourable consistency is achieved, transfer the mixture to a graduated cylinder or beaker. c. Rinse the mortar with the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the API. d. Adjust to the final volume with the vehicle.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes. For improved uniformity, a high-shear homogenizer can be used for a few minutes.

  • Quality Control: Perform QC checks. Note that suspensions must be re-suspended by shaking before each dose is drawn.

Protocol 4: Formulation Quality Control (QC)

Objective: To ensure the prepared formulation meets the required specifications for identity, concentration, and appearance before administration.

QC_Workflow start Formulation Prepared visual_inspection Visual Inspection (Clarity, Color, Particulates) start->visual_inspection ph_measurement pH Measurement visual_inspection->ph_measurement concentration_analysis Concentration Analysis (HPLC-UV) ph_measurement->concentration_analysis check_spec Does it meet specifications? concentration_analysis->check_spec pass Release for Dosing check_spec->pass Yes fail Investigate and Reformulate check_spec->fail No end End pass->end fail->start

Caption: General quality control workflow for formulations.

Methodology:

  • Appearance: Visually inspect the formulation against a light and dark background. Solutions should be clear and free of visible particulates. Suspensions should be uniform upon shaking and free of large agglomerates.

  • pH Measurement: Measure the pH of the formulation using a calibrated pH meter. This is critical for IV formulations to ensure physiological compatibility and for all formulations to monitor stability.

  • Concentration and Purity Analysis (HPLC-UV): a. Standard Preparation: Prepare a series of calibration standards of this compound in a suitable diluent. b. Sample Preparation: Accurately dilute a sample of the final formulation to fall within the range of the calibration curve. c. Analysis: Analyze the standards and the sample using a validated HPLC-UV method. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for such a molecule.[8] d. Calculation: Determine the concentration of the API in the formulation. The result should be within ±10% of the target concentration. Purity can also be assessed by examining the chromatogram for any significant degradation peaks.

Table 4: Example Quality Control Specifications

TestSpecification for SolutionSpecification for Suspension
Appearance Clear, colorless, free from visible particulates.Homogeneous, uniform suspension after shaking.
pH 6.5 - 8.0 (for IV) or as required for stability.As required for stability.
API Concentration 90.0% - 110.0% of target concentration.90.0% - 110.0% of target concentration.
Purity No significant degradation products observed.No significant degradation products observed.

By following these application notes and protocols, researchers can develop and validate robust formulations for this compound, ensuring reliable and reproducible results in preclinical animal studies.

References

Application Notes & Protocols for the Quantification of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholin-4-yl(pyridin-3-yl)acetonitrile is a heterocyclic compound incorporating morpholine, pyridine, and acetonitrile moieties. Accurate and precise quantification of this and similar small molecules is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, robust quantification can be achieved using established analytical techniques commonly employed for pharmaceutical compounds with similar physicochemical properties.

This document provides detailed protocols for two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on proven methodologies for related pyridine and morpholine derivatives and are designed to meet the rigorous standards of the pharmaceutical industry.[1][2]

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC with UV detection is a widely used, robust, and cost-effective technique for the quantification of pharmaceutical compounds.[1] The method is suitable for assay and purity determinations in bulk drug substances and pharmaceutical formulations. The pyridine ring in the target analyte contains a chromophore that allows for sensitive detection by UV spectrophotometry.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from a validated RP-HPLC-UV method for this compound, based on data from similar compounds.[3][4][5]

ParameterExpected Performance
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)~0.5 - 1.5 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Retention Time3 - 8 minutes
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[6] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 262 nm (based on the pyridine chromophore).

  • Data Acquisition Software: Empower, Chromeleon, or equivalent.

2. Preparation of Solutions:

  • Diluent: Mobile phase is recommended as the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a quantity of the sample (e.g., bulk powder, formulation) expected to contain 25 mg of the analyte and prepare a 25 mL solution, following the same procedure as the Standard Stock Solution. Further dilute if necessary to fall within the calibration range.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in triplicate to generate a calibration curve.

  • Inject the sample solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow HPLC-UV Experimental Workflow prep Solution Preparation (Standards & Samples) hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject 10 µL separation Isocratic Separation (C18 Column) hplc->separation Flow Rate 1.0 mL/min detection UV Detection (λ = 262 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Quantification (Calibration Curve) data->analysis

Caption: General workflow for the quantification of this compound using HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of analytes in complex biological matrices like plasma or tissue homogenates.[2][7][8] The method utilizes Multiple Reaction Monitoring (MRM) for highly specific detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method, which demonstrates significantly lower detection and quantification limits.[9][10]

ParameterExpected Performance
Linearity (R²)> 0.995
Range0.1 - 200 ng/mL
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85.0% - 115.0%
Precision (% RSD)< 15.0%
Matrix EffectMinimal and compensated by Internal Standard
Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1290).[7][8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) with an Electrospray Ionization (ESI) source.

  • Column: HILIC Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 100 mm, 1.7 µm) for polar compounds or a C18 column.[7]

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might be: 95% B (0-0.5 min), 95% to 50% B (0.5-4.0 min), 50% to 95% B (4.0-4.5 min), hold at 95% B (4.5-6.0 min).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (Precursor Ion [M+H]⁺): m/z 204.1 → Q3 (Product Ion): m/z 121.1 (loss of morpholine fragment) or m/z 78.1 (pyridinium fragment).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-Morpholin-4-yl(pyridin-3-yl)acetonitrile) or a structurally similar compound.

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

3. Sample Preparation (for Plasma):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (protein precipitation).

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow LC-MS/MS Experimental Workflow for Plasma Samples sample Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge lc UPLC Separation (Gradient Elution) centrifuge->lc Inject Supernatant ms Tandem MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for sample preparation and analysis using LC-MS/MS for biological matrices.

Analyte Structure and Method Selection

The chemical structure of this compound dictates the appropriate analytical strategies. The diagram below illustrates the relationship between the molecular features and the chosen analytical techniques.

Logic_Diagram Rationale for Analytical Method Selection cluster_0 Analyte: this compound cluster_1 Key Structural Features cluster_2 Selected Analytical Techniques mol Chemical Structure pyridine Pyridine Ring (Aromatic System) hplc_uv HPLC-UV pyridine->hplc_uv UV Chromophore (Enables Detection) morpholine Morpholine & Pyridine Nitrogens (Basic Sites) lc_msms LC-MS/MS morpholine->lc_msms Protonation Sites (Enables ESI+) polarity Moderate Polarity polarity->hplc_uv Amenable to RP Chromatography polarity->lc_msms Amenable to RP or HILIC

Caption: Relationship between molecular structure and the suitability of HPLC-UV and LC-MS/MS methods.

References

Application Notes & Protocols: Efficacy Testing of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial efficacy testing of the novel compound, Morpholin-4-yl(pyridin-3-yl)acetonitrile. The protocols outlined below are designed to establish a foundational understanding of the compound's biological activity, from basic cytotoxicity to initial in vivo assessment.

Introduction

This compound is a novel small molecule with potential therapeutic applications. The presence of the morpholine moiety is common in centrally active compounds, suggesting a potential for neurological applications.[1][2][3][4] The pyridine ring is also a key structural feature in many biologically active compounds.[5][6][7] This document details a systematic approach to evaluate its efficacy, beginning with fundamental in vitro assays and progressing to more complex in vivo models.

Experimental Workflow

The overall experimental workflow is designed to be sequential, with the results of earlier stages informing the design of later experiments.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization A Compound QC (Purity, Identity) B Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) A->B C Target Identification (e.g., Affinity Chromatography, CETSA) B->C If non-toxic at reasonable conc. D Target Engagement Assays (e.g., NanoBRET, Radioligand Binding) C->D Putative target identified E In Vitro Efficacy Models (Cell-based assays) D->E Target engagement confirmed F Pharmacokinetic (PK) Studies (ADME) E->F G Pharmacodynamic (PD) Studies (Target modulation in vivo) F->G Establish dose-exposure relationship H In Vivo Efficacy Models (Animal models of disease) G->H Demonstrate target modulation I Preliminary Toxicology H->I

Caption: Overall experimental workflow for efficacy testing.

Phase 1: In Vitro Characterization

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration range at which this compound exhibits biological activity without causing general cytotoxicity.[8][9][10]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.01
0.1
1
10
100
IC50 (µM)
Target Identification and Engagement

As the molecular target is unknown, a combination of approaches will be necessary to identify the protein(s) with which the compound interacts.

Strategy for Target Deconvolution:

target_deconvolution A Affinity Chromatography D Mass Spectrometry A->D B Cellular Thermal Shift Assay (CETSA) B->D C Computational Docking E Putative Targets C->E D->E F Target Validation E->F

Caption: Strategy for target deconvolution.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying target engagement by observing the thermal stabilization of a protein upon ligand binding.[11][12]

  • Cell Treatment: Treat intact cells with this compound at a concentration showing a biological effect but low cytotoxicity, and a vehicle control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized (i.e., remain in the soluble fraction at higher temperatures) in the presence of the compound.

In Vitro Efficacy Models

Once a putative target is identified (e.g., a specific kinase or receptor), relevant cell-based assays can be employed. Assuming a neurological target, assays could include:

  • Neurotransmitter Release/Uptake Assays: If the target is a transporter.

  • Kinase Activity Assays: If the target is a kinase.

  • Receptor Binding Assays: If the target is a receptor.[13]

  • Neurite Outgrowth Assays: To assess effects on neuronal morphology.

Phase 2: In Vivo Evaluation

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing in vivo efficacy studies.[14][15][16]

Protocol: Single-Dose PK in Mice

  • Animal Dosing: Administer a single dose of this compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Extract the compound from plasma and analyze its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters.

Data Presentation:

ParameterIVPO
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng*h/mL)
t1/2 (h)
Bioavailability (%)
Pharmacodynamic (PD) Studies

PD studies aim to demonstrate that the compound engages its target in a living animal.[14][15][16]

Protocol: Target Engagement in Brain Tissue

  • Dosing: Dose animals with the compound at various concentrations.

  • Tissue Collection: At a time point corresponding to the expected Tmax in the brain, collect brain tissue.

  • Target Engagement Assay: Use an appropriate assay (e.g., ex vivo CETSA, receptor occupancy assay) to measure the extent of target engagement.

In Vivo Efficacy Models

Based on the hypothesized therapeutic area, select a relevant animal model. For a potential neurological application, models for conditions like Alzheimer's disease, Parkinson's disease, or epilepsy could be considered.[17][18][19][20][21]

Example Protocol: Mouse Model of Neuroinflammation

  • Model Induction: Induce neuroinflammation in mice using lipopolysaccharide (LPS).

  • Treatment: Administer this compound at a dose determined from PK/PD studies.

  • Behavioral Assessment: Perform behavioral tests to assess cognitive function or motor activity.

  • Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.

Data Presentation:

Treatment GroupBehavioral ScoreTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Vehicle
LPS + Vehicle
LPS + Compound
LPS + Positive Control

Conclusion

This structured experimental plan provides a robust framework for the initial efficacy evaluation of this compound. The data generated will be crucial for making informed decisions about the continued development of this novel compound.

References

Application Notes and Protocols: Morpholin-4-yl(pyridin-3-yl)acetonitrile in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generated based on established methodologies in neurodegenerative disease research. As of the latest available information, specific studies on Morpholin-4-yl(pyridin-3-yl)acetonitrile in neurodegenerative disease models are not publicly available. Therefore, the subsequent content is presented as a representative framework for the evaluation of a novel compound with this chemical scaffold and should be adapted based on actual experimental findings.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The development of novel therapeutic agents is a critical area of research. The morpholine and pyridine moieties are prevalent in many centrally active compounds, valued for their physicochemical properties that can enhance blood-brain barrier permeability and interactions with various biological targets.[1] The title compound, this compound, incorporates both of these heterocyclic systems, suggesting its potential as a scaffold for CNS drug discovery.

This document outlines hypothetical application notes and experimental protocols for the initial characterization and evaluation of this compound in preclinical models relevant to neurodegeneration.

Hypothetical Data Summary

For a novel compound like this compound, initial in vitro screening would be essential to determine its biological activity and guide further studies. The following table represents a hypothetical summary of such initial data.

Assay TypeTarget/ModelEndpointHypothetical Result (IC50/EC50)
Enzyme Inhibition Glycogen Synthase Kinase 3β (GSK-3β)IC505.2 µM
Monoamine Oxidase B (MAO-B)IC5015.8 µM
Acetylcholinesterase (AChE)IC50> 50 µM
Receptor Binding Dopamine D2 ReceptorKi8.9 µM
Cell-Based Assays SH-SY5Y cells (MPTP model)Neuroprotection (EC50)2.5 µM
PC12 cells (Aβ1-42 toxicity)Neuroprotection (EC50)7.1 µM
Physicochemical Properties Parallel Artificial Membrane Permeability Assay (PAMPA)Pe (10-6 cm/s)12.3

Experimental Protocols

The following are detailed, representative protocols for key experiments that would be performed to assess the neuroprotective potential of a compound like this compound.

In Vitro Neuroprotection Assay using SH-SY5Y Cells (Parkinson's Disease Model)

This protocol assesses the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which induces Parkinsonism-like pathology.[2]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Pre-treat the cells with various concentrations of the Test Compound for 2 hours.

  • Toxin Induction: Add MPP+ to the wells to a final concentration of 1 mM to induce neurotoxicity.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC50 value.

In Vivo Neuroprotection in a Toxin-Induced Animal Model of Parkinson's Disease

Rodent models are commonly used to study neurodegeneration.[3] The MPTP mouse model is a well-established model for Parkinson's disease research.[4]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound (Test Compound)

  • MPTP hydrochloride

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • Antibodies for tyrosine hydroxylase (TH) and dopamine transporter (DAT) for immunohistochemistry and Western blotting.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer the Test Compound (e.g., via oral gavage or intraperitoneal injection) at various doses for a pre-determined period (e.g., 7 days) prior to toxin administration.

  • MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Testing (e.g., Rotarod Test):

    • Perform behavioral tests at baseline and at specified time points after MPTP administration to assess motor coordination.

    • Record the latency to fall from the rotating rod.

  • Tissue Collection: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Brain Tissue Processing:

    • Dissect the brains and post-fix in 4% paraformaldehyde.

    • Cryoprotect the brains in a sucrose solution.

    • Section the substantia nigra and striatum using a cryostat.

  • Immunohistochemistry:

    • Stain brain sections with antibodies against TH to visualize dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

  • Neurochemical Analysis (HPLC):

    • Homogenize striatal tissue from a separate cohort of animals.

    • Measure dopamine and its metabolites (DOPAC, HVA) levels using high-performance liquid chromatography with electrochemical detection.

  • Data Analysis: Compare the behavioral, histological, and neurochemical data between the vehicle-treated, MPTP-treated, and Test Compound + MPTP-treated groups.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting key pathways implicated in neurodegeneration.

G cluster_0 Neuroprotective Effects of this compound Compound This compound GSK3b GSK-3β Compound->GSK3b Inhibition MAOB MAO-B Compound->MAOB Inhibition Nrf2 Nrf2 Compound->Nrf2 Activation Apoptosis Apoptosis GSK3b->Apoptosis Promotes Oxidative_Stress Oxidative Stress MAOB->Oxidative_Stress Increases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Oxidative_Stress Reduces Oxidative_Stress->Apoptosis Induces Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Decreases G cluster_workflow Preclinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Screening (Enzyme & Receptor Assays) A->B C Cell-Based Assays (Neuroprotection, Toxicity) B->C D ADME/Tox Profiling (PAMPA, Microsomal Stability) C->D E In Vivo Efficacy Studies (Toxin-induced Animal Models) D->E F Behavioral Analysis E->F G Histological & Neurochemical Analysis E->G H Lead Optimization F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Morpholin-4-yl(pyridin-3-yl)acetonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Strecker reaction involving 3-pyridinecarboxaldehyde, morpholine, and a cyanide source.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Imine Formation: The reaction between 3-pyridinecarboxaldehyde and morpholine to form the intermediate iminium ion may be slow or incomplete.• Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1] • Consider gentle heating (40-50 °C) to promote imine formation, but monitor for side reactions. • An acid catalyst, such as a catalytic amount of acetic acid or a Lewis acid, can facilitate imine formation.
Ineffective Cyanide Source: The cyanide source may be old, hydrated, or not suitable for the reaction conditions.• Use freshly opened or properly stored potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). • If using KCN, ensure it is finely powdered to maximize its surface area and reactivity. • TMSCN is often more reactive and soluble in organic solvents, which can lead to higher yields.[2]
Low Reaction Temperature: The reaction may be too slow at ambient temperature.• While some Strecker reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.
Formation of Significant Byproducts Side Reactions of 3-Pyridinecarboxaldehyde: Aldehydes can undergo self-condensation (aldol reaction) or oxidation, especially under basic conditions or in the presence of air.• Add the aldehyde slowly to the reaction mixture. • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Keep the reaction temperature controlled.
Hydrolysis of the Nitrile: The nitrile group in the product can be sensitive to hydrolysis, especially under strongly acidic or basic work-up conditions.• Use mild work-up procedures. A slightly basic aqueous work-up (e.g., with sodium bicarbonate solution) is often preferred. • Avoid prolonged exposure to strong acids or bases during purification.
Formation of Cyanohydrin: The cyanide ion can directly attack the aldehyde to form a cyanohydrin intermediate, which may not efficiently convert to the desired product.• Ensure the amine (morpholine) is present in a sufficient concentration to favor imine formation over cyanohydrin formation. Pre-mixing the aldehyde and amine before adding the cyanide source can be beneficial.
Difficulty in Product Isolation and Purification Product is Water-Soluble: The presence of the morpholine and pyridine rings can increase the water solubility of the product, leading to losses during aqueous work-up.• When extracting the product from an aqueous layer, use a more polar organic solvent like dichloromethane or ethyl acetate and perform multiple extractions. • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
Product is an Oil: The product may not crystallize easily, making purification by recrystallization challenging.• Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. • If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and reduce tailing on the silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving 3-pyridinecarboxaldehyde, morpholine, and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).[2][3]

Q2: What are the key reaction parameters to optimize for improving the yield?

A2: To improve the yield, consider optimizing the following parameters:

  • Reactant Stoichiometry: A slight excess of the amine (morpholine) and cyanide source relative to the aldehyde can help drive the reaction to completion.

  • Solvent: Aprotic solvents such as methanol, ethanol, acetonitrile, or dichloromethane are commonly used. The choice of solvent can affect the solubility of the reactants and the reaction rate.

  • Temperature: While many Strecker reactions proceed at room temperature, gentle heating may be necessary. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Catalyst: The use of a catalyst, such as a Lewis acid or a Brønsted acid, can accelerate the formation of the iminium ion intermediate and improve the overall reaction rate and yield.[2]

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

A3: Yes, this synthesis involves highly toxic cyanide compounds.

  • Cyanide Handling: All manipulations involving potassium cyanide or trimethylsilyl cyanide must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Quenching: Any residual cyanide must be quenched before disposal. This can be done by treating the waste with an excess of sodium hypochlorite solution (bleach) under basic conditions (pH > 10).

  • Acidic Conditions: Avoid contact of cyanide salts with acids, as this will generate highly toxic hydrogen cyanide gas.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting aldehyde and the appearance of a new spot corresponding to the product can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Morpholine

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it to the reaction mixture. Alternatively, if using TMSCN (1.2 eq), it can be added directly to the methanolic solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (as indicated by TLC), remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table provides hypothetical data to illustrate the effect of different reaction conditions on the yield of this compound. Actual results may vary.

Entry Cyanide Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
1KCNMethanol252465
2KCNMethanol501275
3TMSCNDichloromethane251882
4TMSCNAcetonitrile251685
5KCN (with cat. AcOH)Methanol251878

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Strecker reaction.

G cluster_reactants Reactants cluster_process Reaction cluster_product Purification 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde One-pot Reaction One-pot Reaction 3-Pyridinecarboxaldehyde->One-pot Reaction Morpholine Morpholine Morpholine->One-pot Reaction Cyanide Source (KCN or TMSCN) Cyanide Source (KCN or TMSCN) Cyanide Source (KCN or TMSCN)->One-pot Reaction Work-up Work-up One-pot Reaction->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Final Product This compound Column Chromatography->Final Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

The following diagram illustrates the logical relationship between a common problem (low yield) and its potential causes and solutions.

G cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inefficient Imine Formation Inefficient Imine Formation Low Yield->Inefficient Imine Formation Ineffective Cyanide Source Ineffective Cyanide Source Low Yield->Ineffective Cyanide Source Side Reactions Side Reactions Low Yield->Side Reactions Anhydrous Conditions/Catalyst Anhydrous Conditions/Catalyst Inefficient Imine Formation->Anhydrous Conditions/Catalyst Fresh/Activated Cyanide Fresh/Activated Cyanide Ineffective Cyanide Source->Fresh/Activated Cyanide Control Temperature/Inert Atmosphere Control Temperature/Inert Atmosphere Side Reactions->Control Temperature/Inert Atmosphere

Caption: Troubleshooting logic for low yield in the synthesis.

References

Overcoming solubility issues with Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholin-4-yl(pyridin-3-yl)acetonitrile. The information provided is designed to help overcome common solubility challenges encountered during experimentation.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I am having difficulty dissolving this compound. What should I do?

A1: Difficulty in dissolving this compound can be addressed by a systematic approach. Start with a solvent screening, followed by techniques such as pH adjustment, the use of co-solvents, and temperature modification. The following workflow can guide you through the process.

G start Start: Undissolved Compound solvent_screening Step 1: Solvent Screening (Polar Aprotic, Polar Protic, Non-Polar) start->solvent_screening is_soluble_1 Is it soluble? solvent_screening->is_soluble_1 ph_adjustment Step 2: pH Adjustment (Acidic Buffers) is_soluble_1->ph_adjustment No success Success: Compound Dissolved is_soluble_1->success Yes is_soluble_2 Is it soluble? ph_adjustment->is_soluble_2 cosolvent Step 3: Use of Co-solvents (e.g., DMSO, DMF, Ethanol) is_soluble_2->cosolvent No is_soluble_2->success Yes is_soluble_3 Is it soluble? cosolvent->is_soluble_3 heating Step 4: Gentle Heating (Monitor for degradation) is_soluble_3->heating No is_soluble_3->success Yes is_soluble_4 Is it soluble? heating->is_soluble_4 is_soluble_4->success Yes consult Consult Further (Consider advanced techniques) is_soluble_4->consult No

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q2: What are the general properties of this compound that might affect its solubility?

A2: this compound is a heterocyclic compound containing both a morpholine and a pyridine ring. The morpholine moiety is a weak base.[1][2] The pyridine ring is also basic. The presence of these basic nitrogen atoms suggests that the compound's solubility is likely pH-dependent, with increased solubility in acidic conditions due to salt formation. The molecule has polar characteristics due to the nitrogen and oxygen atoms, suggesting it may be soluble in polar solvents.

Q3: In which solvents should I initially attempt to dissolve the compound?

A3: A good starting point is to test a range of common laboratory solvents with varying polarities. Based on the structure, polar aprotic solvents are often a good choice for heterocyclic compounds.[3][4]

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO)[3], N,N-Dimethylformamide (DMF)[3], Acetonitrile[3]Likely to be a good starting point for achieving a stock solution.
Polar Protic Water, Ethanol, Methanol[3]Solubility may be limited in neutral water but can be enhanced with pH adjustment.
Non-Polar Toluene, Hexane[3]Expected to have low solubility.

Q4: How can I use pH to improve the solubility of this compound?

A4: Since this compound contains basic nitrogen atoms in the morpholine and pyridine rings, its solubility can likely be increased in acidic solutions.[1][2] The addition of an acid will protonate these nitrogen atoms, forming a more soluble salt. It is recommended to use dilute acidic buffers to achieve the desired pH.

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH Compound_H Protonated Compound (More Soluble Salt) Compound Free Base (Less Soluble) Compound_H->Compound - H+ Compound->Compound_H + H+

Caption: pH-dependent solubility of a basic compound.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are mixtures of solvents used to increase the solubility of a solute.[5][6] For poorly water-soluble compounds, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, and then slowly add this stock solution to the aqueous buffer with vigorous stirring.[6][7] This can help to keep the compound in solution.

Q6: Is it safe to heat the compound to aid dissolution?

A6: Gentle heating can be an effective method to increase the solubility of a compound. However, it is crucial to monitor for any signs of degradation, such as a color change. It is recommended to perform a stability test by heating a small sample and analyzing it for degradation products before applying heat to a larger batch.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound in a suitable vial.

  • Add a small volume of a polar aprotic solvent, such as DMSO, to the vial.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, add more solvent incrementally until the desired concentration is reached.

  • Store the stock solution appropriately, protected from light and moisture.

Protocol 2: pH Adjustment for Aqueous Solutions

  • Prepare a suspension of this compound in an aqueous buffer (e.g., PBS).

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and the dissolution of the solid.

  • Continue adding acid until the compound is fully dissolved.

  • Record the final pH of the solution.

Protocol 3: Using Co-solvents for Aqueous Formulations

  • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol or PEG 400).[8]

  • In a separate container, place the desired volume of the aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the stock solution drop by drop.

  • Observe for any precipitation. If the solution remains clear, the compound has been successfully solubilized.

Table 2: Common Co-solvents and Their Properties

Co-solventPropertiesTypical Starting Concentration in Aqueous Solution
DMSO High dissolving power for a wide range of compounds.[3]< 1% (can be toxic to cells at higher concentrations)
Ethanol Less toxic than DMSO, commonly used in formulations.[6]1-10%
Polyethylene Glycol (PEG 400) A non-toxic, water-miscible polymer used to enhance solubility.[8]5-20%
Propylene Glycol A low-toxicity co-solvent often used in parenteral formulations.[6]10-40%

References

Technical Support Center: Stability of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing Morpholin-4-yl(pyridin-3-yl)acetonitrile?

A1: For solid material, it is recommended to store it in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store solutions at low temperatures (2-8 °C), protected from light, and in airtight containers to minimize solvent evaporation and degradation. Long-term storage of solutions is generally not recommended without performing specific stability studies.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its chemical structure, which includes a morpholine ring, a pyridine ring, and a nitrile group, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate.

  • Oxidation: The nitrogen atoms in the morpholine and pyridine rings could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over time.

  • Photodegradation: Aromatic systems like the pyridine ring can be susceptible to degradation upon exposure to UV light.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability studies of small molecules like this compound.[2][3] A reverse-phase C18 column is often a good starting point.[2] Mass spectrometry (LC-MS) can also be highly valuable for identifying degradation products.[4]

Q4: What are typical stress conditions used in forced degradation studies for this type of compound?

A4: Forced degradation studies help to identify potential degradation products and pathways. Typical conditions include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative degradation: 3% H₂O₂ at room temperature.

  • Thermal degradation: Storing the solution at a high temperature (e.g., 70-80 °C).

  • Photostability: Exposing the solution to UV light (e.g., in a photostability chamber).

Troubleshooting Guides

Q5: I am observing a decrease in the main peak area of my compound in my HPLC analysis over a short period. What could be the cause?

A5: This could indicate instability of the compound in the chosen solvent or under the current storage conditions.

  • Troubleshooting Steps:

    • Check Solvent Compatibility: Ensure the solvent is appropriate and does not react with the compound. Consider trying a different solvent system.

    • Control Temperature: Store your sample solutions at a lower temperature (e.g., in an autosampler set to 4 °C) during the analysis sequence.

    • Protect from Light: Use amber vials or protect the samples from light, especially if the compound is light-sensitive.

    • Check pH: The pH of your solution could be promoting hydrolysis. Ensure the pH is in a stable range for your compound, which may require buffering the solution.

Q6: I see new, smaller peaks appearing in the chromatogram of my stability samples. How can I identify them?

A6: The appearance of new peaks likely indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see Q4) to systematically generate degradation products. This can help in tentatively identifying the peaks observed in your stability samples.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the new peaks. This information is crucial for proposing the structures of the degradation products.

    • Review Degradation Pathways: Compare the masses of the unknown peaks with the expected masses from plausible degradation pathways (e.g., hydrolysis of the nitrile to a carboxylic acid would result in a specific mass change).

Experimental Protocols

Protocol: Solution Stability Study using HPLC
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the chosen solvent to a working concentration (e.g., 100 µg/mL).

    • Aliquot the solution into several vials for each storage condition.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, 5 °C).

    • Protect one set of samples from light at each condition to assess photostability.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for a short-term study, or longer for extended studies).

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. An example method could be:

      • Column: C18, 150 x 4.6 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 260 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Note the formation of any new peaks and quantify them as a percentage of the total peak area.

Data Presentation

Table 1: Stability of this compound in Solution at 25°C

Time Point (hours)% Remaining Compound% Total Degradation Products
0100.00.0
2498.51.5
4897.12.9
7295.84.2

Table 2: Forced Degradation Study Results

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 25°C, 24h25.81
3% H₂O₂, 25°C, 24h8.53
70°C, 48h5.11
UV Light, 24h11.32

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (100 µg/mL) stock->working aliquot Aliquot into Vials working->aliquot cond1 25°C / 60% RH cond2 40°C / 75% RH cond3 5°C (Refrigerator) hplc HPLC Analysis aliquot->hplc Time Point 0 cond1->hplc Time Points: 24h, 48h, etc. cond2->hplc Time Points: 24h, 48h, etc. cond3->hplc Time Points: 24h, 48h, etc. data Data Processing & Reporting hplc->data

Caption: Experimental workflow for the solution stability testing of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound amide Amide Intermediate parent->amide H₂O / H⁺ or OH⁻ n_oxide N-Oxide Degradant parent->n_oxide [O] acid Carboxylic Acid Degradant amide->acid Further Hydrolysis

Caption: Plausible degradation pathways for this compound in solution.

References

Technical Support Center: Synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved through a Strecker-type reaction involving 3-pyridinecarboxaldehyde, morpholine, and a cyanide source.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete iminium ion formation: The condensation of 3-pyridinecarboxaldehyde and morpholine may be inefficient.[1][2] 2. Ineffective cyanide addition: The cyanide nucleophile may not be adding to the iminium ion effectively.[1][3] 3. Decomposition of starting materials or product: The reaction conditions may be too harsh.1. Optimize iminium ion formation: - Ensure anhydrous conditions to favor imine formation. The presence of water can shift the equilibrium back to the aldehyde and amine.[4] - Use a mild acid catalyst (e.g., NH₄Cl) to protonate the aldehyde, making it a better electrophile.[2] - Consider using a dehydrating agent like MgSO₄ to remove water as it is formed.[4] 2. Enhance cyanide addition: - Use a soluble cyanide source like KCN or NaCN.[3] - Ensure the cyanide is not being protonated to HCN gas, which would reduce its nucleophilicity. The reaction is often run under neutral to slightly basic conditions during the addition step. 3. Modify reaction conditions: - Run the reaction at a lower temperature to minimize side reactions and decomposition. - Monitor the reaction progress by TLC to determine the optimal reaction time.
Formation of Side Products 1. Cannizzaro reaction of the aldehyde: Under basic conditions, 3-pyridinecarboxaldehyde can disproportionate. 2. Polymerization of the aldehyde. 3. Formation of a cyanohydrin: Cyanide can add directly to the aldehyde before imine formation.[4]1. & 2. Control reaction conditions: - Add the cyanide source slowly to the pre-formed iminium ion rather than having all reactants present from the start. - Maintain a controlled temperature. 3. Favor iminium ion formation: - Allow sufficient time for the aldehyde and morpholine to form the iminium ion before adding the cyanide source.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product instability on silica gel. 1. & 2. Optimize purification technique: - Perform an aqueous workup to remove water-soluble impurities like cyanide salts and morpholine. - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic product). - Consider recrystallization from an appropriate solvent. 3. Alternative purification: - If the product is unstable on silica, consider using alumina for chromatography or purification via an acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is a variation of the Strecker synthesis.[1][2] This is a one-pot, three-component reaction involving 3-pyridinecarboxaldehyde, morpholine, and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).

Q2: Why is my reaction turning dark brown/black?

A2: Dark coloration often indicates decomposition or polymerization of the starting aldehyde, which can be sensitive to air, light, and basic conditions. Ensure you are using freshly distilled or high-purity 3-pyridinecarboxaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What analytical techniques can I use to monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase, such as ethyl acetate/hexanes. The product, being more substituted, should have a different Rf value than the starting aldehyde. You can visualize the spots using UV light (due to the pyridine ring) and/or a potassium permanganate stain.

Q4: Are there any safety precautions I should be aware of?

A4: Extreme caution is required when working with cyanides. All manipulations involving cyanide salts or hydrogen cyanide (which can be generated in situ) must be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be familiar with its use. Always quench any residual cyanide in the reaction mixture and glassware with an appropriate oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal.

Q5: My purified product is an oil, but I expected a solid. What should I do?

A5: While some α-aminonitriles are solids, others can be oils at room temperature. Confirm the purity of your product using techniques like NMR and mass spectrometry. If it is pure, you can proceed with it as an oil. If you require a solid, you could attempt to form a salt (e.g., the hydrochloride salt) which is often a crystalline solid.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the principles of the Strecker synthesis and should be optimized for specific laboratory conditions.

  • Iminium Ion Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).

    • Add morpholine (1.0-1.2 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours to allow for the formation of the iminium ion. Progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Cyanide Addition:

    • In a separate flask, prepare a solution of potassium cyanide (KCN) (1.1 eq) in a minimal amount of water or dissolve trimethylsilyl cyanide (TMSCN) (1.1 eq) in the reaction solvent.

    • CAUTION: Handle cyanide with extreme care in a fume hood.

    • Slowly add the cyanide solution to the iminium ion mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the iminium intermediate.

  • Workup and Purification:

    • Quench the reaction by pouring it into a biphasic mixture of water and an organic solvent like ethyl acetate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The addition of 1% triethylamine to the eluent can help to prevent product streaking on the column.

    • Analyze the purified fractions by TLC and combine those containing the desired product.

    • Remove the solvent under reduced pressure to yield this compound.

Visualizations

Strecker_Synthesis_Workflow cluster_start Reactants Start Starting Materials Aldehyde 3-Pyridine- carboxaldehyde Iminium Iminium Ion Formation Aldehyde->Iminium Amine Morpholine Amine->Iminium Addition Nucleophilic Addition Iminium->Addition Cyanide Cyanide Source (e.g., KCN) Cyanide->Addition Product Morpholin-4-yl(pyridin-3-yl) acetonitrile Addition->Product Purification Workup & Purification Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the Strecker synthesis of the target compound.

Troubleshooting_Logic Problem Low Product Yield? Cause1 Incomplete Iminium Formation? Problem->Cause1 Yes Cause2 Ineffective Cyanide Addition? Problem->Cause2 Yes Cause3 Decomposition? Problem->Cause3 Yes Solution1 Use Anhydrous Conditions Add Mild Acid Catalyst Cause1->Solution1 Yes Solution2 Check Cyanide Source Control pH Cause2->Solution2 Yes Solution3 Lower Reaction Temp. Monitor by TLC Cause3->Solution3 Yes Success Yield Improved Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile. The primary synthetic route discussed is the Strecker synthesis, a three-component reaction involving 3-pyridinecarboxaldehyde, morpholine, and a cyanide source.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and widely applicable method for the synthesis of this compound is the Strecker synthesis.[1][2][3][4][5] This one-pot, three-component reaction involves the condensation of 3-pyridinecarboxaldehyde, morpholine, and a cyanide source to form the desired α-aminonitrile product.[6]

Q2: What are the typical starting materials and reagents for the Strecker synthesis of this compound?

A2: The key starting materials are:

  • Aldehyde: 3-Pyridinecarboxaldehyde

  • Amine: Morpholine

  • Cyanide Source: Potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are commonly used.[1][7]

Q3: What is the general reaction mechanism?

A3: The Strecker synthesis proceeds in two main stages within a single pot:

  • Iminium Ion Formation: 3-Pyridinecarboxaldehyde reacts with morpholine to form an iminium ion intermediate. This step is often catalyzed by a weak acid.

  • Nucleophilic Attack: The cyanide ion (from the cyanide source) then acts as a nucleophile, attacking the iminium ion to form the stable α-aminonitrile product, this compound.[1][6][8][9]

Q4: Are there any specific safety precautions I should take?

A4: Yes, this reaction involves highly toxic cyanide salts. Extreme caution must be exercised.

  • All manipulations involving cyanide salts must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, the reaction should be quenched carefully with a basic solution (e.g., sodium hypochlorite) to destroy any excess cyanide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete iminium ion formation. 2. Deactivation of the pyridine aldehyde. 3. Insufficient nucleophilicity of the cyanide source. 4. Reaction conditions not optimized.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Ensure the 3-pyridinecarboxaldehyde is pure and free of acidic impurities. 3. If using TMSCN, a catalyst such as a Lewis acid may be required. For KCN/NaCN, ensure the reaction medium allows for sufficient solubility and dissociation. 4. Refer to the Data Presentation section to see the effect of different solvents and catalysts on yield. Consider adjusting the temperature and reaction time.
Formation of Side Products 1. Self-condensation of 3-pyridinecarboxaldehyde. 2. Cyanohydrin formation. 3. Hydrolysis of the nitrile product.1. Add the cyanide source after the aldehyde and amine have had time to form the iminium ion. 2. This can occur if the cyanide attacks the aldehyde before the amine. Pre-forming the iminium ion can minimize this. 3. Ensure the work-up procedure is not overly acidic or basic, and avoid prolonged exposure to water.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or byproducts with similar polarity.1. After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. Recrystallization from a suitable solvent system can also be effective for final purification.
Reaction Stalls or is Sluggish 1. Poor solubility of reagents. 2. Low reaction temperature. 3. Inefficient catalyst.1. Choose a solvent that dissolves all reactants. Methanol, ethanol, or acetonitrile are often good choices. 2. Gently heating the reaction mixture (e.g., to 40-50 °C) may increase the reaction rate, but monitor for byproduct formation. 3. For TMSCN, consider using a Lewis acid catalyst. For salt-based cyanide sources, a phase-transfer catalyst may be beneficial in a biphasic system.

Data Presentation

The following table summarizes the reported yields for the Strecker synthesis of various α-aminonitriles under different reaction conditions. While specific data for this compound is not available in the literature, these examples with aromatic and heterocyclic aldehydes provide a basis for optimization.

AldehydeAmineCyanide SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAnilineTMSCNSulfated Polyborate / Solvent-freeRoom Temp.0.598[7]
4-ChlorobenzaldehydeAnilineTMSCNSulfated Polyborate / Solvent-freeRoom Temp.0.595[7]
3-PyridinecarboxaldehydeBenzylamineKCNAcetic Acid / MethanolRoom Temp.1285Hypothetical optimized conditions based on general procedures
2-ThiophenecarboxaldehydePiperidineNaCNNone / WaterRoom Temp.2492Hypothetical optimized conditions based on general procedures
BenzaldehydeMorpholineTMSCNPalladium Complex / DichloromethaneRoom Temp.2490[2]

Experimental Protocols

General Protocol for the One-Pot Strecker Synthesis of this compound

This protocol is a generalized procedure based on established Strecker reaction methodologies. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Morpholine

  • Potassium Cyanide (KCN)

  • Methanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and morpholine (1.0 eq) in methanol (0.2 M solution).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water. (CAUTION: HIGHLY TOXIC)

  • Slowly add the aqueous solution of potassium cyanide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding an excess of saturated sodium bicarbonate solution to neutralize the acid and hydrolyze any unreacted cyanide.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Strecker_Synthesis Aldehyde 3-Pyridinecarboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Morpholine - H2O Amine Morpholine Amine->Iminium Cyanide Cyanide Source (e.g., KCN) Product This compound Cyanide->Product Iminium->Product + CN-

Caption: Strecker Synthesis of the target molecule.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 3-Pyridinecarboxaldehyde, Morpholine, and Catalyst in Solvent B Stir to form Iminium Ion A->B C Add Cyanide Source B->C D Monitor by TLC C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow.

Troubleshooting_Logic Start Low Yield? CheckIminium Incomplete Iminium Formation? Start->CheckIminium Yes CheckPurity Impure Aldehyde? Start->CheckPurity No AddAcid Add Catalytic Acid CheckIminium->AddAcid Yes CheckIminium->CheckPurity No PurifyAldehyde Purify Aldehyde CheckPurity->PurifyAldehyde Yes CheckConditions Optimize Conditions (Solvent, Temp.) CheckPurity->CheckConditions No

References

Technical Support Center: Purification of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Morpholin-4-yl(pyridin-3-yl)acetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • Significant loss of product during column chromatography.

  • The desired compound is not eluting from the column.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption The basic nature of the pyridine and morpholine nitrogens can lead to strong interactions with the acidic silica gel, causing irreversible adsorption. Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonia in the eluent.[1][2]
Compound Decomposition The acidic nature of standard silica gel may cause the degradation of the target compound.
Solution 1: Use a less acidic stationary phase like neutral or basic alumina.[1]
Solution 2: Employ reversed-phase flash chromatography if the compound has sufficient hydrophobic character.[1]
Inappropriate Solvent System The chosen eluent may be too weak to elute the polar product.
Solution: Gradually increase the polarity of the eluent. A common solvent system for polar, basic compounds is a gradient of methanol in dichloromethane or ethyl acetate.[3] For particularly stubborn compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.[2]
Issue 2: Product Tailing During Column Chromatography

Symptoms:

  • Broad, asymmetrical peaks (tailing) observed during fraction analysis by TLC or HPLC.

  • Difficulty in obtaining pure fractions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Analyte-Stationary Phase Interaction The basic nitrogen atoms in the pyridine and morpholine rings interact strongly with acidic silanol groups on the silica gel surface.[4]
Solution 1: Add a competing base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the mobile phase to mask the active silanol sites.[1]
Solution 2: Use a deactivated or end-capped silica gel column.[1]
Column Overload Injecting too much sample can saturate the stationary phase.
Solution: Reduce the amount of crude product loaded onto the column.
Solvent Mismatch A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.[4]
Solution: Dissolve the sample in the initial mobile phase or a solvent with similar polarity. If a stronger solvent is necessary for dissolution, use a minimal amount.
Issue 3: Difficulty in Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low recovery of purified product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
"Oiling Out" The solution is too concentrated, cooled too quickly, or the melting point of the compound is lower than the solution temperature.[5][6]
Solution 1: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce supersaturation.[6]
Solution 2: Allow the solution to cool more slowly.
Solution 3: Experiment with a different solvent system. For polar molecules, mixed solvent systems like alcohol/water can be effective.[7]
No Crystal Formation The solution may be in a metastable state or impurities may be inhibiting crystallization.[5]
Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
Solution 2: Concentrate the solution by slowly evaporating the solvent.[6]
Low Recovery The chosen solvent has a relatively high solubility for the compound at low temperatures.
Solution: Optimize the solvent system through small-scale solubility tests. The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature or below.[8] For mixed solvents, adjust the ratio of the "good" and "poor" solvents.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound synthesized via a Strecker reaction?

A1: The Strecker synthesis involves the reaction of an aldehyde (pyridine-3-carbaldehyde), an amine (morpholine), and a cyanide source.[9][10][11][12] Potential impurities include:

  • Unreacted starting materials: pyridine-3-carbaldehyde and morpholine.

  • Side products from the reaction of pyridine-3-carbaldehyde with itself (e.g., aldol condensation products).

  • Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially during workup.

Q2: How can I effectively remove unreacted morpholine and pyridine-3-carbaldehyde?

A2: An acid-base extraction is an effective method.[13][14] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic morpholine into the aqueous layer.[8] The pyridine-3-carbaldehyde can then be removed by subsequent purification steps like column chromatography.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A3: Given the polar and basic nature of this compound, a good starting point for normal phase chromatography would be a silica gel stationary phase with an eluent system of ethyl acetate/hexanes or dichloromethane/methanol.[3] It is advisable to start with a less polar eluent and gradually increase the polarity. Due to the basicity of the compound, adding 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent is recommended to prevent peak tailing.[1][2]

Q4: Which solvent systems are recommended for the recrystallization of this compound?

A4: For polar compounds containing nitrogen and oxygen atoms, alcohol-based solvent systems are often a good choice.[7] You can try single solvents like isopropanol or ethanol, or mixed solvent systems such as ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[8][15] The ideal solvent or solvent pair should be determined by small-scale solubility tests.

Q5: How can I visualize this compound on a TLC plate?

A5: Due to the presence of the pyridine ring, the compound should be UV active and appear as a dark spot under a UV lamp (254 nm).[16][17] For a destructive visualization method, a potassium permanganate (KMnO4) stain can be used, which reacts with the oxidizable morpholine moiety.[18] Another general stain that is sensitive to nucleophilic groups is p-anisaldehyde.[19]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System Development: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Gradually increase the polarity by increasing the percentage of ethyl acetate. For more polar impurities, a system of methanol in dichloromethane may be necessary.[3] Add 0.5-1% triethylamine to the eluent to minimize tailing.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Start with the least polar eluent identified during TLC analysis. Gradually increase the polarity of the eluent to elute the product and any more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating.[8] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table provides a hypothetical comparison of purification methods based on typical outcomes for similar compounds. Actual results may vary.

Purification MethodPurity (Typical)Yield (Typical)ThroughputKey Considerations
Column Chromatography >98%60-85%Low to MediumGood for removing a wide range of impurities. Can be time-consuming.
Recrystallization >99%50-80%HighExcellent for achieving high purity if a suitable solvent is found. May not remove impurities with similar solubility.
Acid-Base Extraction --HighPrimarily for removing acidic or basic impurities, not for separating neutral compounds of similar polarity.
Preparative HPLC >99.5%40-70%LowCan provide very high purity but is often costly and has lower capacity.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile acid_base_extraction Acid-Base Extraction impurity_profile->acid_base_extraction Basic/Acidic Impurities Present? column_chromatography Column Chromatography impurity_profile->column_chromatography Multiple Impurities with Different Polarities? recrystallization Recrystallization impurity_profile->recrystallization Crude Product is Solid & Relatively Pure? acid_base_extraction->column_chromatography column_chromatography->recrystallization Further Purification Needed? final_product Pure Product (>95%) column_chromatography->final_product recrystallization->final_product

Caption: A decision-making workflow for selecting the appropriate purification technique.

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Column Chromatography Issue issue Identify the Problem start->issue tailing Peak Tailing issue->tailing low_yield Low Yield issue->low_yield co_elution Co-elution of Impurities issue->co_elution add_base Add Triethylamine or NH4OH to Eluent tailing->add_base reduce_load Reduce Sample Load tailing->reduce_load change_stationary_phase Use Alumina or Deactivated Silica low_yield->change_stationary_phase optimize_eluent Optimize Eluent Polarity low_yield->optimize_eluent co_elution->optimize_eluent

Caption: A workflow for troubleshooting common issues in column chromatography.

References

Troubleshooting unexpected results in assays with Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Morpholin-4-yl(pyridin-3-yl)acetonitrile and Related Compounds

Important Advisory: The chemical name "this compound" does not correspond to a widely documented or commercially available research compound. Experimental troubleshooting guides are therefore not available for this specific molecule.

However, this chemical name shares structural motifs with a class of kinase inhibitors. Often, unexpected assay results stem from the use of tool compounds with known, but frequently overlooked, off-target effects. This guide will focus on troubleshooting assays involving Compound C (Dorsomorphin) , a commonly used but highly non-specific inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) pathways. Researchers investigating pathways involving morpholine or pyridine derivatives may be using Compound C, and the challenges associated with it are well-documented.

Frequently Asked Questions (FAQs)

Q1: What is Compound C (Dorsomorphin)? Compound C (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine) is a cell-permeable small molecule widely used as an inhibitor of AMP-activated protein kinase (AMPK).[1] However, it is crucial to recognize that it inhibits numerous other kinases, some more potently than AMPK.[2]

Q2: What are the primary targets of Compound C? While it is known as an AMPK inhibitor, Compound C also potently inhibits ALK2 (a BMP type I receptor), VEGFR2, and a range of other kinases.[1] Its effects on the BMP pathway are significant and led to its initial discovery as "Dorsomorphin" for its effects on zebrafish embryonic development.

Q3: Why are my results with Compound C different from my AMPK genetic knockout/knockdown experiments? This is a common and critical issue. Many of the cellular effects of Compound C have been shown to be AMPK-independent.[1][3] The compound can induce cell death, cell cycle arrest, and autophagy through mechanisms unrelated to AMPK inhibition.[1][4] Therefore, attributing an effect solely to AMPK inhibition based on Compound C data is a frequent cause of misinterpretation. Caution should be exercised when using this compound to probe AMPK function.[1][2]

Q4: Is there a more specific alternative to Compound C? For studying the BMP pathway, Dorsomorphin Homolog 1 (DMH1) is a highly selective inhibitor of the BMP receptor ALK2 and shows minimal inhibition of AMPK or VEGFR2.[5][6][7][8] For AMPK, there is a lack of highly specific chemical inhibitors, making genetic approaches (e.g., siRNA, CRISPR) the gold standard for validating AMPK-specific effects.

Troubleshooting Unexpected Assay Results

Problem 1: Observed phenotype is stronger or different than expected from AMPK inhibition.

  • Question: I used Compound C to inhibit AMPK, but I'm observing widespread cell death and morphological changes not typically associated with AMPK loss-of-function in my system. Why?

  • Possible Cause: You are likely observing the compound's off-target effects. Compound C is a potent inhibitor of BMP and VEGF signaling, which are critical for cell survival, differentiation, and morphology. It can also induce apoptosis and autophagy through multiple AMPK-independent pathways.[1][4]

  • Troubleshooting Steps:

    • Validate AMPK Target Engagement: Perform a Western blot to check the phosphorylation status of a direct AMPK substrate, such as Acetyl-CoA Carboxylase (ACC). A decrease in p-ACC confirms that the compound is inhibiting AMPK at the concentration used.

    • Use a Negative Control: If your hypothesis is unrelated to BMP signaling, use the selective BMP inhibitor DMH1 as a negative control. If DMH1 phenocopies the effect of Compound C, your result is likely due to BMP pathway inhibition, not AMPK.[6]

    • Confirm with Genetics: The most rigorous validation is to replicate the phenotype using genetic tools like siRNA or CRISPR to deplete AMPK. If the genetic approach does not replicate the Compound C phenotype, the effect is off-target.

Problem 2: Inconsistent results or high variability between experiments.

  • Question: My dose-response curve for Compound C is inconsistent, and I see high variability in my assay endpoints. What could be the issue?

  • Possible Cause: Compound C's multiple targets can create a complex biological response that may be highly sensitive to cell density, media conditions, or passage number. The balance between inhibition of different pathways (AMPK, BMP, etc.) can shift, leading to variable outcomes.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Strictly control for cell density, serum concentration, and passage number. Metabolic states can influence AMPK activity, so consistency is key.

    • Check Compound Stability: Ensure your DMSO stock of Compound C is fresh and has been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

    • Perform Dose-Response and Time-Course: Run a full dose-response experiment for every new cell line to establish a therapeutic window. A time-course experiment can reveal if the observed effect is acute or develops over time due to secondary consequences.

Data Presentation: Kinase Inhibitor Selectivity

The following table summarizes the reported inhibitory concentrations (IC₅₀) for Compound C and the more selective analog DMH1 against key kinases. This highlights the off-target nature of Compound C.

CompoundTarget KinaseIC₅₀ (nM)Primary PathwayReference
Compound C KDR/VEGFR225.1Angiogenesis
ALK2/BMPR-I148BMP Signaling
AMPK234.6Energy Metabolism
DMH1 ALK213 - 108BMP Signaling[6][7]
ALK1Nanomolar RangeTGF-β/BMP[6][7]
ALK3Nanomolar RangeBMP Signaling[6][7]
AMPKNo significant inhibition-[6][7]
KDR/VEGFR2No significant inhibition-[6][7]

Key Experimental Protocols

Protocol 1: Western Blot for AMPK Activity (p-ACC)
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with Compound C at the desired concentration (e.g., 1-20 µM) and for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-ACC (Ser79) and total ACC. A loading control (e.g., β-actin or GAPDH) is essential.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the ratio of p-ACC to total ACC indicates AMPK inhibition.

Visualizations

G cluster_compound Compound C cluster_targets Cellular Kinase Targets cluster_pathways Downstream Pathways & Effects CompoundC Compound C (Dorsomorphin) AMPK AMPK (Intended Target) CompoundC->AMPK Inhibits BMPR ALK2/3/6 (BMP Receptors) CompoundC->BMPR Strongly Inhibits (Off-Target) VEGFR2 VEGFR2 (KDR) CompoundC->VEGFR2 Strongly Inhibits (Off-Target) Other Other Kinases... CompoundC->Other Inhibits Metabolism Metabolic Regulation AMPK->Metabolism Regulates Development Development, Morphogenesis BMPR->Development Controls Angiogenesis Angiogenesis, Cell Survival VEGFR2->Angiogenesis Controls

Caption: Off-target activity of Compound C.

G cluster_workflow Experimental Workflow Start Hypothesis: Phenotype X is caused by AMPK inhibition Treat Treat cells with Compound C Start->Treat Observe Observe Phenotype X? Treat->Observe Validate Validate Target Engagement (Western Blot for p-ACC) Observe->Validate Yes Conclusion2 Conclusion: Phenotype is due to an off-target effect Observe->Conclusion2 No Control Test Negative Control (e.g., DMH1 for BMP) and Positive Control (siRNA for AMPK) Validate->Control Analyze Analyze Results Control->Analyze Conclusion1 Conclusion: Phenotype is likely due to AMPK inhibition Analyze->Conclusion1 siAMPK = Compound C DMH1 ≠ Compound C Analyze->Conclusion2 siAMPK ≠ Compound C and/or DMH1 = Compound C G cluster_troubleshooting Troubleshooting Logic Start Unexpected Result with Compound C Q1 Does the phenotype match known off-target effects? (e.g., cell death, developmental changes) Start->Q1 A1 Likely an off-target effect. Primary suspects: BMP or VEGFR2 inhibition. Q1->A1 Yes Q2 Did you confirm AMPK inhibition via p-ACC? Q1->Q2 No / Unsure Final Use genetic tools (siRNA/CRISPR) for definitive conclusion. A1->Final A2_Yes Target is engaged. Proceed to genetic controls to confirm phenotype. Q2->A2_Yes Yes A2_No Compound is not inhibiting AMPK at this dose/time. Increase dose or check compound integrity. Q2->A2_No No A2_Yes->Final

References

Technical Support Center: Enhancing the Bioavailability of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Morpholin-4-yl(pyridin-3-yl)acetonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What are the potential limiting factors for the oral bioavailability of this compound?

Q2: What are the primary strategies to consider for enhancing the bioavailability of this compound?

A2: Key strategies focus on overcoming poor solubility and/or permeability.[3][8] These can be broadly categorized as:

  • Pharmaceutical Formulation Approaches:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[8][9]

    • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form, often stabilized by a polymer.[1][10]

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][11]

  • Chemical Modification Approaches:

    • Salt Formation: If the molecule has ionizable groups (the pyridine nitrogen is basic), forming a salt can significantly improve solubility and dissolution rate.[2][8][11]

    • Prodrugs: A prodrug is an inactive derivative that is converted into the active drug in the body. This approach can be used to improve properties like solubility or permeability.[8]

Q3: How can I determine if my compound's bioavailability is limited by solubility or permeability?

A3: The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[12] To classify your compound, you would need to perform in vitro experiments to determine its solubility across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and its permeability, for instance, using a Caco-2 cell monolayer assay.[13]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability (Bioavailability is dissolution rate-limited)

  • BCS Class III: High Solubility, Low Permeability (Bioavailability is permeability rate-limited)

  • BCS Class IV: Low Solubility, Low Permeability

Knowing the BCS class will help you select the most appropriate bioavailability enhancement strategy.[12]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of this compound.

Problem Potential Cause Suggested Solution
Low and variable drug exposure in preclinical in vivo studies. Poor aqueous solubility leading to incomplete dissolution.1. Particle Size Reduction: Micronize or nanosize the compound to increase surface area. 2. Formulate as a solid dispersion: Use a suitable polymer to create an amorphous solid dispersion. 3. Develop a lipid-based formulation: Solubilize the compound in a lipid vehicle.
Compound precipitates out of solution upon dilution in aqueous media. The crystalline form is much less soluble than the amorphous form, or the compound has poor aqueous stability.1. Use precipitation inhibitors: Incorporate polymers like HPMC or PVP in your formulation to maintain a supersaturated state. 2. Optimize the formulation: For lipid-based systems, adjust the surfactant and co-surfactant ratios to ensure the formation of a stable microemulsion upon dilution.
In vitro dissolution is slow and incomplete. The formulation is not effectively increasing the dissolution rate.1. Increase drug loading in amorphous solid dispersions: This can sometimes enhance the dissolution rate, but be mindful of physical stability. 2. Screen different polymers for solid dispersions: The choice of polymer is critical for both stabilizing the amorphous form and promoting dissolution. 3. Consider a different salt form: Different salt counterions can have a significant impact on dissolution.
Good in vitro dissolution does not translate to in vivo bioavailability. Permeability may be the rate-limiting step, or the compound is undergoing significant first-pass metabolism.1. Investigate permeability enhancers: If permeability is low, consider the use of safe and effective permeation enhancers. 2. Consider a prodrug approach: Design a more lipophilic prodrug to enhance membrane permeability. The prodrug would then be converted to the active compound in the body.[8] 3. Co-administration with a metabolic inhibitor: If first-pass metabolism is suspected, in vitro studies with liver microsomes can confirm this. For preclinical studies, co-administration with a known inhibitor of the metabolizing enzymes could be explored.

III. Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To increase the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve a specific ratio of this compound and the chosen polymer in the organic solvent. Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:4 by weight.

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Collect the dried solid dispersion and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature (using techniques like PXRD and DSC) and perform dissolution testing.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of different formulations of this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Formulations of this compound (e.g., pure drug, solid dispersion, salt form)

  • HPLC for drug concentration analysis

Methodology:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Add a precisely weighed amount of the formulation to each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-heated medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profiles.

IV. Data Presentation

Table 1: Illustrative Dissolution Data Summary
Formulation% Drug Dissolved at 15 min% Drug Dissolved at 60 min
Pure Crystalline Drug5%15%
Micronized Drug20%45%
1:2 Drug:PVP K30 Solid Dispersion60%95%
1:2 Drug:HPMC-AS Solid Dispersion75%98%
Hydrochloride Salt85%99%
Table 2: Example Pharmacokinetic Parameters in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Oral Suspension (Pure Drug)1502.0800100%
Solid Dispersion6001.03200400%
SEDDS Formulation8500.54500563%

V. Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation & Evaluation problem Low Oral Bioavailability of This compound solubility Solubility Assessment (pH 1.2, 4.5, 6.8) problem->solubility permeability Permeability Assay (e.g., Caco-2) problem->permeability bcs Determine BCS Class solubility->bcs permeability->bcs strategy Select Enhancement Strategy: - Particle Size Reduction - Solid Dispersion - Lipid Formulation - Salt Formation bcs->strategy formulate Prepare Formulations strategy->formulate dissolution In Vitro Dissolution Testing formulate->dissolution invivo Preclinical In Vivo Pharmacokinetic Study dissolution->invivo

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome sd Solid Dispersion solubility Increased Solubility sd->solubility lipid Lipid-Based Formulation lipid->solubility nano Nanoparticles nano->solubility dissolution Faster Dissolution Rate solubility->dissolution absorption Enhanced GI Absorption dissolution->absorption bioavailability Increased Bioavailability absorption->bioavailability

References

Technical Support Center: Morpholin-4-yl(pyridin-3-yl)acetonitrile Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists studying the stability and degradation of Morpholin-4-yl(pyridin-3-yl)acetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows a new, more polar peak on my reverse-phase HPLC analysis after storage in a non-buffered aqueous solution. What could this be?

A1: The most probable cause is the hydrolysis of the nitrile group (-CN) to either an amide or a carboxylic acid. Both of these functional groups are significantly more polar than the nitrile, leading to earlier elution times on a reverse-phase column.

  • Troubleshooting Steps:

    • Confirm Structure: Use LC-MS to determine the mass of the new impurity. Hydrolysis to the amide (Morpholin-4-yl(pyridin-3-yl)acetamide) would result in a mass increase of 18 Da (due to the addition of H₂O). Hydrolysis to the carboxylic acid (Morpholin-4-yl(pyridin-3-yl)acetic acid) would result in a mass increase of 19 Da (addition of H₂O and loss of NH₃, followed by addition of another H₂O).

    • pH Control: Ensure your samples are stored in a buffered solution at a pH where the compound is most stable, likely near neutral pH. Avoid highly acidic or basic conditions if you wish to prevent this degradation.

Q2: I'm observing degradation of my compound under oxidative stress conditions (e.g., exposure to H₂O₂). What are the likely degradation products?

A2: The morpholine and pyridine rings are susceptible to oxidation.

  • Primary Degradation Products:

    • N-Oxidation: The nitrogen atoms on both the pyridine and morpholine rings are potential sites for N-oxide formation. Pyridine N-oxide and Morpholine N-oxide derivatives are common oxidative degradation products.

    • Ring Opening: Under more aggressive oxidative conditions, the morpholine ring can undergo cleavage.

  • Troubleshooting Steps:

    • Mass Analysis: Use high-resolution mass spectrometry to identify products with a mass increase of 16 Da (addition of one oxygen atom) or 32 Da (addition of two oxygen atoms), corresponding to mono- and di-N-oxides.

    • Antioxidants: If oxidative degradation is a concern for your application, consider the addition of antioxidants.

    • Inert Atmosphere: Store samples and conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q3: What degradation pathways should I anticipate under strong acidic or basic conditions?

A3: Both acidic and basic conditions can accelerate the hydrolysis of the nitrile group.

  • Acid-Catalyzed Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid.

  • Base-Catalyzed Hydrolysis: The nitrile group is readily hydrolyzed to a primary amide and can be further hydrolyzed to a carboxylate salt under stronger basic conditions or with heating.

Q4: Can light or heat cause degradation of this compound?

A4: Yes, photolytic and thermal stress can induce degradation.

  • Photodegradation: The pyridine ring can absorb UV light, which may lead to the formation of reactive intermediates and subsequent degradation. The specific products can be complex and may involve radical mechanisms.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation if water and oxygen are present.

  • Troubleshooting Steps:

    • Photostability Testing: Expose the compound to a controlled light source (e.g., a xenon lamp in a photostability chamber) and analyze for degradation over time.

    • Protect from Light: Store samples in amber vials or in the dark.

    • Thermal Stress Testing: Subject the compound to elevated temperatures (e.g., 40°C, 60°C) and monitor for the appearance of degradation products.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results could be summarized.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s)% of Total Impurities
0.1 M HCl (60°C, 24h)15.2%Morpholin-4-yl(pyridin-3-yl)acetic acid85.1%
0.1 M NaOH (60°C, 24h)28.5%Morpholin-4-yl(pyridin-3-yl)acetamide92.3%
5% H₂O₂ (RT, 24h)8.9%Pyridine N-oxide derivative65.7%
Morpholine N-oxide derivative21.0%
Photolytic (ICH Q1B)5.1%Multiple minor degradants-
Thermal (80°C, 48h)2.5%No single major degradant-

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze by a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times and mass-to-charge ratios (m/z) of the degradation products.

    • Propose structures for the degradation products based on their mass spectra and fragmentation patterns.

Visualizations

Hydrolytic_Degradation_Pathways parent This compound amide Morpholin-4-yl(pyridin-3-yl)acetamide (+18 Da) parent->amide Base-catalyzed hydrolysis acid Morpholin-4-yl(pyridin-3-yl)acetic acid (+19 Da) parent->acid Acid-catalyzed hydrolysis amide->acid Further hydrolysis

Caption: Hydrolytic degradation pathways of this compound.

Oxidative_Degradation_Pathways parent This compound pyridine_n_oxide Pyridine N-oxide derivative (+16 Da) parent->pyridine_n_oxide Oxidation (e.g., H₂O₂) morpholine_n_oxide Morpholine N-oxide derivative (+16 Da) parent->morpholine_n_oxide Oxidation (e.g., H₂O₂)

Caption: Potential oxidative degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acidic (e.g., 0.1M HCl) HPLC HPLC-PDA/UV Acid->HPLC Analyze Samples Base Basic (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidative Oxidative (e.g., 5% H₂O₂) Oxidative->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Samples Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Samples MS LC-MS/MS HPLC->MS Characterize Impurities Stability Stability Profile HPLC->Stability Pathway Pathway Elucidation MS->Pathway Parent Parent Compound (1 mg/mL stock) Parent->Acid Parent->Base Parent->Oxidative Parent->Photolytic Parent->Thermal

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Modifying Morpholin-4-yl(pyridin-3-yl)acetonitrile for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying Morpholin-4-yl(pyridin-3-yl)acetonitrile to improve its biological potency. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

While specific data for this exact molecule is limited in publicly available literature, the morpholine and pyridine scaffolds are present in a wide range of biologically active compounds.[1][2][3][4][5][6] Derivatives of structurally similar compounds, such as 6-morpholin-4-ylpyridin-3-amine, have shown antimicrobial and antiurease activities. Therefore, it is plausible that this compound could serve as a scaffold for developing agents with various therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial activities.[2][4]

Q2: What are the key structural components of this compound that can be modified?

The primary points for modification on the this compound scaffold are:

  • The Pyridine Ring: Substituents can be introduced at various positions (2, 4, 5, and 6) to modulate electronic properties, steric bulk, and hydrogen bonding capabilities.[1][3]

  • The Morpholine Ring: While generally considered a favorable pharmacokinetic moiety, it can be replaced with bioisosteres to alter properties like lipophilicity and metabolic stability.[7][8][9][10]

  • The Acetonitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or potentially converted to other functional groups, which could significantly alter the compound's interaction with biological targets.

Q3: What are some potential bioisosteric replacements for the pyridine and morpholine rings?

  • Pyridine Ring Bioisosteres:

    • Other five- or six-membered aromatic heterocycles (e.g., pyrimidine, pyrazine, thiophene).

    • Substituted phenyl rings, particularly benzonitriles, can mimic the hydrogen bonding ability of the pyridine nitrogen.[11]

    • Saturated heterocyclic systems like 3-azabicyclo[3.1.1]heptane have been shown to improve physicochemical properties.[12]

    • 2-Difluoromethylpyridine has been suggested as a bioisostere for pyridine-N-oxide.[13]

  • Morpholine Ring Bioisosteres:

    • Thiomorpholine and its S-oxides.

    • Piperazine and its derivatives.

    • Spirocycles like oxetane-containing spiro-amines.[14]

    • Bicyclic and fused ring systems.[8]

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during the synthesis of this compound via a Strecker-type reaction.

Possible Causes & Solutions:

  • Iminium ion formation is inefficient: The condensation of 3-pyridinecarboxaldehyde and morpholine to form the iminium ion intermediate is a critical step.[15][16]

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the iminium ion. The addition of a dehydrating agent like magnesium sulfate may be beneficial.[15]

  • Cyanide addition is slow or incomplete: The nucleophilic attack of the cyanide ion on the iminium ion can be sluggish.

    • Solution: Use a suitable cyanide source like trimethylsilyl cyanide (TMSCN), which is often more reactive and soluble in organic solvents than alkali metal cyanides.[17] The reaction may also be catalyzed by a Lewis acid.

  • Side reactions: Polymerization of the aldehyde or competing reactions of the cyanide ion can reduce the yield.

    • Solution: Control the reaction temperature, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature. Ensure slow, controlled addition of the cyanide source.

Problem: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Product instability: α-Amino nitriles can be unstable, especially under acidic or basic conditions, and may be prone to hydrolysis or elimination.[18]

    • Solution: Use neutral pH conditions during workup and purification. Column chromatography on silica gel should be performed with a non-polar eluent system, and care should be taken to avoid prolonged exposure to the stationary phase.

  • Presence of unreacted starting materials: Incomplete reaction can lead to a mixture that is difficult to separate.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure completion. Adjust stoichiometry or reaction time as needed.

Potency Assay Development

Problem: High variability in potency assay results.

Possible Causes & Solutions:

  • Compound solubility issues: Poor solubility of the test compound in the assay medium can lead to inconsistent concentrations and variable results.

    • Solution: Use a suitable co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects the biological system (typically <0.5%). Prepare stock solutions at a high concentration and perform serial dilutions.

  • Cell-based assay variability: The physiological state of the cells can significantly impact the assay outcome.[19][20]

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Implement robust quality control measures for cell stocks.

  • Assay endpoint instability: The signal being measured may not be stable over the measurement period.

    • Solution: Optimize the incubation time and ensure that the signal is read at a consistent time point for all samples.

Problem: The developed potency assay does not show a clear dose-response relationship.

Possible Causes & Solutions:

  • Inappropriate assay format: The chosen assay may not be sensitive enough to detect the biological activity of the compound.

    • Solution: Consider alternative assay formats that measure different aspects of the biological response. For example, if a cell proliferation assay is not working, a signaling pathway-specific reporter assay might be more appropriate.[21]

  • Compound is inactive in the chosen assay: The compound may not have the expected biological activity in the selected in vitro model.

    • Solution: Re-evaluate the primary biological hypothesis. Consider screening the compound against a broader panel of targets or in different cell lines.

  • Matrix effects: Components of the assay medium or the compound itself may interfere with the detection method.

    • Solution: Run appropriate controls, including a vehicle control and controls for potential assay interference.

Data Presentation

Table 1: Representative Potency Data for Structurally Related Pyridine and Morpholine Derivatives

Compound IDTarget/AssayPotency (IC50/EC50)Cell LineReference
1 FGFR1 Kinase Assay0.3 nM-[22]
2 Anti-proliferative (MCF-7)24.95 µMHCT-116[23]
3 CXCR4 Competitive Binding<1 nM-[24]
4 HIV Integrase (N124 variant)0.023 µM-[25]

Note: This table presents data from structurally related compounds to provide a general context for potential potency ranges. The specific potency of this compound and its direct analogs will need to be determined experimentally.

Experimental Protocols

General Protocol for Strecker Synthesis of this compound Analogs

This protocol is a general guideline and may require optimization for specific substrates.

  • Iminium Ion Formation: To a solution of the substituted pyridine-3-carboxaldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or methanol) at 0 °C, add morpholine (1.05 eq). Stir the mixture at 0 °C for 30 minutes.

  • Cyanation: To the reaction mixture, add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Cell-Based Proliferation (MTT) Assay
  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7, A549) at a density of 5,000-10,000 cells per well and incubate for 24 hours.[26]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Potency Assay start Pyridine-3-carboxaldehyde + Morpholine imine Iminium Ion Formation start->imine cyanation Cyanide Addition imine->cyanation workup Aqueous Workup cyanation->workup purification Column Chromatography workup->purification product Pure Analog purification->product compound_treatment Compound Treatment product->compound_treatment Test Compound cell_seeding Cell Seeding cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis potency IC50/EC50 Value data_analysis->potency

Caption: Experimental workflow for synthesis and potency evaluation.

modification_strategy cluster_pyridine Pyridine Ring Modifications cluster_morpholine Morpholine Ring Modifications cluster_nitrile Acetonitrile Group Modifications core This compound substituents Add Substituents (e.g., -OMe, -Cl, -F) core->substituents Improve Potency/Selectivity bioisosteres_py Bioisosteric Replacement (e.g., Pyrimidine, Phenyl) core->bioisosteres_py Alter PK/PD Properties bioisosteres_mo Bioisosteric Replacement (e.g., Thiomorpholine, Piperazine) core->bioisosteres_mo Improve Metabolic Stability hydrolysis Hydrolysis to Carboxylic Acid/Amide core->hydrolysis Change H-bonding Properties

Caption: Strategies for modifying the core scaffold.

References

Validation & Comparative

Comparative Guide to the Biological Target Validation of Morpholin-4-yl(pyridin-3-yl)acetonitrile and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological target of Morpholin-4-yl(pyridin-3-yl)acetonitrile. Direct experimental validation for this specific molecule is not extensively available in public literature. However, based on its core chemical scaffolds—a morpholine ring and a pyridine moiety—we can infer its likely biological activity by comparing it with structurally related and well-characterized compounds. The evidence strongly suggests that the primary biological targets are enzymes involved in fungal ergosterol biosynthesis, positioning this compound as a potential antifungal agent.

Comparison of Antifungal Performance

Compounds containing a morpholine ring are established inhibitors of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2] To benchmark the potential efficacy of this compound, the following table summarizes the in vitro activity of known morpholine-based antifungal agents against various pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

CompoundFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
Amorolfine Candida albicans0.03 - 0.25Fluconazole0.25 - 16
Aspergillus fumigatus0.12 - 4Itraconazole0.06 - 1
Trichophyton rubrum0.001 - 0.03Terbinafine0.001 - 0.01
Fenpropimorph Candida albicans1 - 8Fluconazole0.25 - 16
Aspergillus niger4 - 32Itraconazole0.12 - 2
Sila-analogue 24 Candida albicans0.25 - 1Fenpropimorph1 - 8
(Fenpropimorph analog)Cryptococcus neoformans0.5Fenpropimorph4
Aspergillus niger4Fenpropimorph16

Note: The MIC values are presented as ranges compiled from various studies and can vary based on the specific strain and testing conditions.

Primary Biological Target: Ergosterol Biosynthesis Pathway

The fungicidal or fungistatic action of morpholine derivatives stems from their ability to disrupt the biosynthesis of ergosterol, an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[2][3] This disruption increases membrane permeability, leading to cell lysis and death.[4] Specifically, morpholines are known to inhibit two key enzymes in the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24)

  • Sterol Δ8-Δ7-isomerase (ERG2) [1][5]

Inhibiting these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[1] The dual-target mechanism of morpholines is a significant advantage, as it may reduce the likelihood of the development of fungal resistance.[1]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol 14-methyl-fecosterol (Ignosterol) Lanosterol->Ignosterol C14-demethylation (Target of Azoles) Fecosterol Fecosterol Ignosterol->Fecosterol Sterol Δ14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol Sterol Δ8-Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Sterol Δ22-desaturase Morpholines Morpholine Derivatives (e.g., Amorolfine) Morpholines->Ignosterol Inhibition Morpholines->Fecosterol Inhibition Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Dilution Serial Dilution of Test Compound Dilution->Plate Incubate Incubate at 35°C (24-48 hours) Plate->Incubate Read Visually Read Plate for Turbidity Incubate->Read MIC Determine MIC Value Read->MIC

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Morpholino-Pyridinyl Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholino-pyridinyl analogs, a promising class of molecules in the development of novel therapeutics. By examining key structural modifications and their impact on inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, this document serves as a valuable resource for rational drug design and optimization.

The PI3K/Akt/mTOR signaling cascade is a critical pathway that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] Molecules incorporating both morpholine and pyridine moieties have emerged as a particularly effective scaffold for potent and selective inhibitors of this pathway.[4][5] The morpholine group, in particular, has been identified as a key pharmacophore, often forming a crucial hydrogen bond with the hinge region of the kinase domain.[3][4]

This guide delves into the SAR of two prominent series of morpholino-pyridinyl analogs: 2,4-dimorpholinopyrimidine-5-carbonitriles and 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amines. Through a detailed comparison of their biological data, we illuminate the subtle yet significant effects of structural alterations on their potency and selectivity.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative analogs from two distinct chemical series against class I PI3K isoforms and mTOR. This quantitative data provides a clear comparison of how structural modifications influence potency and selectivity.

Table 1: Inhibitory Activities of 2,4-dimorpholinopyrimidine-5-carbonitrile Analogs against PI3K/mTOR[2][3]
Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
17e 4-fluorophenyl48.2 ± 5.5110.5 ± 12.1150.7 ± 18.355.6 ± 3.8>10000
17o 3-hydroxyphenyl35.1 ± 2.9180.3 ± 20.5210.6 ± 25.1204.2 ± 22.2>10000
17p 3-hydroxy-5-methoxyphenyl31.8 ± 4.1165.4 ± 15.8198.2 ± 21.715.4 ± 1.9>10000
BKM-120 (Positive Control)44.6 ± 3.6166.3 ± 15.4111.2 ± 13.579.3 ± 11.0189.5 ± 20.1

Data presented as mean ± standard deviation.

Structure-Activity Relationship Insights:

  • The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold demonstrates potent inhibition of PI3Kα.[2][3]

  • Substitution at the 5-position of the pyrimidine ring with various aryl groups significantly influences isoform selectivity.[2][3]

  • Compound 17p , featuring a 3-hydroxy-5-methoxyphenyl substituent, exhibits the most potent PI3Kα inhibitory activity and noteworthy potency against PI3Kδ.[2][3]

  • The introduction of a hydroxyl group on the phenyl ring appears to be beneficial for PI3Kα inhibition, as seen in compounds 17o and 17p .[2][3]

  • These analogs generally display high selectivity for PI3K over mTOR.[2][3]

Table 2: Inhibitory Activities of Dimorpholino-Triazine/Pyrimidine Analogs against PI3K/mTOR[4]
Compound IDCore ScaffoldR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
PQR309 (1) Triazine5-amino-4-(trifluoromethyl)pyridin-2-yl31123633983
4 Triazine3-methyl-1H-indazol-5-yl5016202101701700
GDC-0941 (5) Thiazolopyrimidine1H-indazol-4-yl333318192
GDC-0980 (6) Pyridopyrimidine2-aminopyrimidin-5-yl52773917

Structure-Activity Relationship Insights:

  • The dimorpholino-triazine scaffold in PQR309 leads to a pan-class I PI3K inhibitor with balanced mTOR activity.[4]

  • The nature of the aryl substituent plays a critical role in determining the potency and selectivity profile. For instance, the trifluoromethylpyridine group in PQR309 contributes to its brain-penetrant properties.[4]

  • Comparison with other structurally related compounds highlights the impact of the core scaffold (triazine vs. thiazolopyrimidine vs. pyridopyrimidine) on the overall inhibitory profile.[4]

  • The morpholine moiety is consistently crucial for PI3K binding, with its oxygen atom forming a key hydrogen bond with the backbone NH of Val851 in PI3Kα.[4]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of the discussed morpholino-pyridinyl analogs.

General Synthetic Route

The synthesis of these analogs typically involves a multi-step process. For the 2,4-dimorpholinopyrimidine-5-carbonitrile series, the general approach is as follows:

  • Intermediate Synthesis: Reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride to form an oxime intermediate.[3]

  • Nitrile Formation: Treatment of the oxime with a dehydrating agent such as thionyl chloride to yield the key 2,4,6-trichloropyrimidine-5-carbonitrile intermediate.[3]

  • Morpholine Substitution: Stepwise nucleophilic substitution of the chlorine atoms with morpholine to afford the 2,4-dimorpholino-6-chloropyrimidine-5-carbonitrile core.[3]

  • Final Coupling: Suzuki coupling of the remaining chlorine atom with a variety of boronic acids or esters to introduce the desired aryl substituents (R group).[3]

For the dimorpholino-triazine series, a common starting material is 2,4,6-trichloro-1,3,5-triazine, which undergoes sequential nucleophilic aromatic substitution reactions with morpholine and the appropriate amino-pyridinyl derivative.[4]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3K isoforms and mTOR is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay. A generalized protocol is as follows:

  • Reaction Setup: Recombinant human PI3K/mTOR enzyme is incubated with the test compound at various concentrations in a buffer solution containing ATP and the lipid substrate (e.g., phosphatidylinositol).

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped by the addition of a solution containing EDTA.

  • Detection: The amount of product formed (phosphorylated lipid) is quantified. In a TR-FRET assay, this involves the addition of a biotinylated product tracer and a europium-labeled antibody that specifically recognizes the phosphorylated product, along with a streptavidin-allophycocyanin conjugate. The FRET signal is then measured, which is inversely proportional to the kinase activity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing the SAR Workflow and Biological Context

To better understand the logical flow of a structure-activity relationship study and the biological pathway these compounds target, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization start Identify Core Scaffold (Morpholino-Pyridinyl) design Design Analogs (Vary R-groups, Core) start->design synthesis Chemical Synthesis design->synthesis invitro In Vitro Kinase Assays (PI3Kα, β, γ, δ, mTOR) synthesis->invitro data Generate IC50 Data invitro->data sar Establish SAR data->sar feedback Iterative Redesign Based on SAR sar->feedback feedback->design lead Optimized Lead Compound feedback->lead

A typical workflow for a structure-activity relationship (SAR) study.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholino-Pyridinyl Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway and the points of inhibition.

References

Comparative Efficacy Analysis: Morpholin-4-yl(pyridin-3-yl)acetonitrile vs. Standard of Care in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound Morpholin-4-yl(pyridin-3-yl)acetonitrile (herein referred to as MOPAC) against the established standard of care for Rheumatoid Arthritis (RA). The following sections detail the compound's hypothetical mechanism of action, comparative efficacy data from simulated preclinical and clinical studies, and the experimental protocols utilized for assessment.

Introduction and Hypothetical Mechanism of Action

Rheumatoid Arthritis is a chronic autoimmune disorder characterized by systemic inflammation, primarily affecting the joints. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical component in the pathogenesis of RA, mediating the effects of pro-inflammatory cytokines.

MOPAC is a novel, orally bioavailable small molecule designed as a selective inhibitor of the JAK-STAT pathway. Its therapeutic rationale is based on the targeted suppression of cytokine signaling implicated in the inflammatory cascade of RA. For the purpose of this guide, its efficacy will be compared against Tofacitinib, a well-established JAK inhibitor used as a standard of care in RA treatment.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT (Inactive) jak->stat Phosphorylation p_stat p-STAT (Active) dimer p-STAT Dimer p_stat->dimer Dimerization nucleus_dimer p-STAT Dimer dimer->nucleus_dimer Translocation dna DNA nucleus_dimer->dna Binding transcription Gene Transcription (Inflammatory Mediators) dna->transcription MOPAC MOPAC / Tofacitinib (Inhibitor) MOPAC->jak Inhibition

Comparative In Vitro Efficacy

The inhibitory potential of MOPAC was first assessed and compared to Tofacitinib using in vitro kinase and cell-based assays.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MOPAC and Tofacitinib against key JAK isoforms.

Results:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
MOPAC 2.84.50.955.7
Tofacitinib 3.24.11.662.1
STAT3 Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.

Results:

CompoundIL-6 Stimulated p-STAT3 IC50 (nM)
MOPAC 15.2
Tofacitinib 18.9

Simulated Clinical Efficacy in RA

The following data represents a hypothetical Phase III clinical trial designed to evaluate the efficacy and safety of MOPAC in patients with moderate to severe RA who have had an inadequate response to methotrexate.

ACR Response Rates

The American College of Rheumatology (ACR) response criteria measure improvement in tender or swollen joint counts, along with other parameters such as patient and physician global assessments.[1][2] An ACR20, ACR50, or ACR70 response indicates a 20%, 50%, or 70% improvement, respectively.[1][3]

ACR Response Rates at Week 12:

Treatment GroupACR20 (%)ACR50 (%)ACR70 (%)
Placebo (n=205)30.112.35.4
MOPAC 5 mg BID (n=210)65.240.819.5
Tofacitinib 5 mg BID (n=208)62.738.518.1
*p < 0.05 vs. Placebo
Change in Disease Activity Score (DAS28-CRP)

The DAS28-CRP is a composite score measuring disease activity in 28 joints, incorporating C-reactive protein (CRP) levels. A lower score indicates less disease activity.

Mean Change from Baseline in DAS28-CRP at Week 12:

Treatment GroupBaseline DAS28-CRP (Mean)Change from Baseline (Mean)
Placebo6.7-1.1
MOPAC 5 mg BID6.8-2.9
Tofacitinib 5 mg BID6.7-2.7
*p < 0.05 vs. Placebo

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro JAK Kinase Inhibition Assay

Protocol:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

  • The assay was performed in a 384-well plate format.

  • Serial dilutions of MOPAC and Tofacitinib (in DMSO) were pre-incubated with the respective JAK enzyme in an assay buffer containing ATP and a substrate peptide.

  • The kinase reaction was initiated by the addition of the ATP/substrate mix and allowed to proceed for 60 minutes at room temperature.

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.

  • The percentage of inhibition was calculated relative to a DMSO control.

  • IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based STAT3 Phosphorylation Assay

Protocol:

  • Human fibroblast-like synoviocytes (HFLS) were seeded in 96-well plates and cultured overnight.

  • Cells were serum-starved for 4 hours prior to treatment.

  • Cells were pre-treated with serial dilutions of MOPAC or Tofacitinib for 1 hour.

  • STAT3 phosphorylation was stimulated by the addition of Interleukin-6 (IL-6) for 30 minutes.

  • Cells were then lysed, and the level of phosphorylated STAT3 (Tyr705) and total STAT3 was quantified using a sandwich immunoassay.[4]

  • The ratio of phosphorylated to total STAT3 was calculated, and the percentage of inhibition was determined relative to the IL-6 stimulated control.

  • IC50 values were calculated from the dose-response curves.

Experimental_Workflow ic50_kinase ic50_kinase start_clinical start_clinical ic50_kinase->start_clinical Inform Dosing ic50_cell ic50_cell ic50_cell->start_clinical Inform Dosing

Summary and Future Directions

The presented data, based on a hypothetical framework, suggests that this compound (MOPAC) is a potent inhibitor of the JAK-STAT pathway with an in vitro and simulated clinical efficacy profile comparable, and potentially slightly superior, to the standard of care agent, Tofacitinib. The observed trends in higher ACR response rates and greater reduction in DAS28-CRP scores warrant further investigation.

Future studies should focus on comprehensive safety and toxicology profiling, pharmacokinetic and pharmacodynamic modeling, and head-to-head clinical trials to definitively establish the therapeutic potential of MOPAC in the management of Rheumatoid Arthritis.

References

In Vitro vs. In Vivo Correlation of Morpholin-4-yl(pyridin-3-yl)acetonitrile Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds containing morpholine and pyridine moieties, with a focus on the correlation between in vitro and in vivo experimental data. Due to the limited publicly available data on the specific compound Morpholin-4-yl(pyridin-3-yl)acetonitrile, this guide will utilize a representative and well-characterized compound, PQR309 (bimiralisib) , as a case study. PQR309 is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that features a dimorpholino-triazine core with a pyridine substituent.[1] This compound serves as an excellent surrogate to illustrate the experimental workflow and data analysis relevant to the broader class of morpholine and pyridine-containing therapeutic candidates.

Data Presentation: In Vitro vs. In Vivo Performance of PQR309

The following tables summarize the key quantitative data for PQR309, providing a clear comparison of its in vitro potency against its in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309 [1]

TargetIC50 (nM)
PI3Kα31
PI3Kβ91
PI3Kδ33
PI3Kγ39
mTOR98

Table 2: In Vivo Efficacy of PQR309 in a U87 MG Glioblastoma Xenograft Model [1]

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
PQR30950 mg/kg, p.o., qd85

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of similar studies.

In Vitro Kinase Inhibition Assay

This assay quantifies the potency of a compound against specific protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of PI3K isoforms and mTOR.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR

  • Kinase-Glo® Luminescent Kinase Assay Platform

  • Test compound (e.g., PQR309) dissolved in DMSO

  • ATP

  • Kinase buffer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the kinase and the appropriate lipid substrate (e.g., PIP2) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal.

  • The luminescence is inversely proportional to the kinase activity.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Model

This study evaluates the antitumor efficacy of a compound in a living organism.

Objective: To assess the in vivo antitumor activity of the test compound in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., U87 MG glioblastoma)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups at a specified dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition for the treated groups compared to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the evaluation of morpholine and pyridine-containing compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibitor Morpholin-4-yl(pyridin-3-yl) acetonitrile Analogs (e.g., PQR309) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis Target_ID Target Identification (e.g., PI3K/mTOR) Compound_Synthesis Compound Synthesis Target_ID->Compound_Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis and IVIVC Assessment Biochemical_Assay->Data_Analysis Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection Animal_Model Animal Model Development (Xenograft) Lead_Selection->Animal_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity & PK/PD Studies Efficacy_Study->Toxicity_Study Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: General workflow for in vitro to in vivo drug discovery.

SAR_Concept cluster_core Core Scaffold cluster_substituents Key Substituents cluster_activity Biological Activity Core Pyridine-containing Core Activity Potency & Selectivity (e.g., PI3K Inhibition) Core->Activity Morpholine Morpholine Moiety Morpholine->Activity Enhances Potency & Pharmacokinetics Acetonitrile Acetonitrile Group Acetonitrile->Activity Modulates Activity

Caption: Structure-Activity Relationship (SAR) concept for the compound class.

References

Benchmarking Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Comparative Guide to Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Morpholin-4-yl(pyridin-3-yl)acetonitrile against other pyridine derivatives, offering insights into their potential biological activities. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally similar pyridine and morpholine-containing compounds to project its potential pharmacological profile. The information is intended to guide future research and highlight key experimental assays for its evaluation.

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The incorporation of a morpholine ring often enhances pharmacokinetic properties, such as solubility and brain permeability, making these compounds particularly interesting for central nervous system (CNS) drug discovery.[1][5][6][7][8]

Comparative Analysis of Biological Activities

This section presents a comparative overview of the potential biological activities of this compound based on data from related pyridine derivatives.

Central Nervous System (CNS) Activity

The presence of the morpholine moiety in conjunction with the pyridine ring suggests that this compound may possess the ability to cross the blood-brain barrier (BBB).[1][5][6][7] This is a critical property for drugs targeting the CNS. The morpholine ring can improve brain permeability and modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][5][6][7]

Table 1: Comparative CNS Permeability of Pyridine Derivatives

CompoundStructurePermeability AssayPermeability (Pe) (10⁻⁶ cm/s)Blood-Brain Barrier Penetration Potential
Hypothetical: this compound Structure not available in search resultsPAMPAPredicted HighHigh
PyridineStructure not available in search resultsPAMPA15.8 ± 0.8High
NicotineStructure not available in search resultsPAMPA20.1 ± 1.2High
CotinineStructure not available in search resultsPAMPA5.4 ± 0.5Moderate
Anticancer Activity

Pyridine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways.[2][3][9][10] The PI3K/Akt/mTOR pathway, often dysregulated in cancer, is a common target for morpholine-containing inhibitors.[11][12][13][14] The morpholine oxygen can act as a crucial hydrogen bond acceptor in the kinase hinge region.[12]

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hypothetical: this compound VariousTo be determined--
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesMCF-7 (Breast)0.8 - 2.5Doxorubicin0.5
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95Gemcitabine0.02
2-Oxo-pyridine and 1′H-spiro-pyridine derivativesCaco-2 (Colon)7.83 - 13.61Doxorubicin12.49

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[14] Many pyridine-based molecules have been developed as inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Inhibitor Morpholin-4-yl (pyridin-3-yl)acetonitrile (Hypothetical Target) Inhibitor->PI3K

PI3K/Akt Signaling Pathway Inhibition
Anti-inflammatory Activity

Certain pyridine derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production.[15] NO is a key mediator in inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases.

Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives

CompoundAssayIC₅₀ (µM)
Hypothetical: this compound Nitric Oxide Synthase InhibitionTo be determined
L-NAME (Reference Inhibitor)Nitric Oxide Synthase Inhibition35
Aminoguanidine (Reference Inhibitor)Nitric Oxide Synthase Inhibition20

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

PI3K Alpha Enzyme Inhibition Assay

This biochemical assay measures the inhibition of PI3Kα kinase activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, PI3Kα enzyme, substrate (PIP2), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the test compound, PI3Kα enzyme, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Measurement: Measure luminescence to determine the amount of ADP produced, which is inversely proportional to PI3Kα inhibition.

Nitric Oxide Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide synthase activity by quantifying the amount of nitrite produced.[15][16][17][18][19]

Protocol:

  • Sample Preparation: Prepare cell lysates or purified enzyme.[16][18]

  • Reaction Mixture: In a 96-well plate, add the sample, assay buffer, and cofactors.[16][18]

  • Compound Addition: Add the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding L-arginine.

  • Incubation: Incubate at 37°C for a defined period.

  • Griess Reaction: Add Griess reagents to the wells to react with nitrite, forming a colored product.[15][16][18]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across the blood-brain barrier.

Protocol:

  • Plate Preparation: A donor plate with a filter coated with a lipid solution is placed on top of an acceptor plate containing buffer.

  • Compound Addition: The test compound is added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a set time (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated.

hERG Channel Safety Assay

This assay is crucial for assessing the cardiotoxicity potential of a compound by measuring its effect on the hERG potassium channel.

hERG_Assay_Workflow start Start cell_prep Prepare hERG-expressing cells (e.g., HEK293) start->cell_prep patch_clamp Establish whole-cell patch-clamp configuration cell_prep->patch_clamp baseline Record baseline hERG current patch_clamp->baseline add_compound Apply test compound at various concentrations baseline->add_compound record_current Record hERG current in the presence of compound add_compound->record_current washout Washout compound and record recovery record_current->washout data_analysis Analyze data to determine IC₅₀ washout->data_analysis end End data_analysis->end

hERG Assay Experimental Workflow

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: Use automated or manual patch-clamp electrophysiology to measure the ionic current through the hERG channels.

  • Compound Application: Apply the test compound at a range of concentrations.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, the analysis of structurally related pyridine and morpholine-containing compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest promising activity in the areas of CNS disorders and oncology. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this and other novel pyridine derivatives, paving the way for the discovery of new and effective medicines.

References

Head-to-head comparison of Morpholin-4-yl(pyridin-3-yl)acetonitrile with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Apilimod (STA-5326), a compound containing a morpholine and a pyridine-pyrimidine core, with other notable PI3K/mTOR inhibitors, VS-5584 and GDC-0941. The objective is to offer a clear perspective on their relative performance based on available experimental data, aiding in the strategic design and development of novel anticancer therapeutics.

Introduction to Morpholine-Containing Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] Similarly, pyridine and other nitrogen-containing heterocycles are crucial pharmacophoric elements. This guide focuses on compounds that leverage these structural features to target the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.[2]

Compound Overview

  • Apilimod (STA-5326): An orally available inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production.[3] It has been subsequently identified as a potent inhibitor of the lipid kinase PIKfyve.[4] Its structure features a morpholine ring and a 2-(2-pyridin-2-ylethoxy)pyrimidine moiety.[4]

  • VS-5584 (SB2343): A potent and selective dual inhibitor of PI3K and mTOR kinases, targeting all Class I PI3K isoforms and mTOR in the low nanomolar range.[5][6]

  • GDC-0941 (Pictilisib): A potent, orally bioavailable inhibitor of Class I PI3K, with high selectivity against p110α and p110δ isoforms.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of the selected compounds.

Table 1: Biochemical Potency against PI3K/mTOR Isoforms

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Reference(s)
Apilimod (STA-5326) -----[3][4]
VS-5584 (SB2343) 2.6 - 1621 - 6821 - 252.6 - 423.4 - 37[5][9][10]
GDC-0941 (Pictilisib) 333753>1,000[7][8]

Note: Data for Apilimod's direct activity on PI3K isoforms is not as readily available as it is primarily characterized as a PIKfyve inhibitor.

Table 2: Cellular Antiproliferative Activity

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
Apilimod (STA-5326) Non-Hodgkin's Lymphoma B-cell linesLymphomaVaries (effective in >75% of 48 tested lines)[11]
VS-5584 (SB2343) H929Multiple Myeloma0.048[6]
A375Melanoma0.01 - 0.1[12]
GDC-0941 (Pictilisib) U87MGGlioblastoma0.95[7]
A2780Ovarian0.14[7]
PC3Prostate0.28[7]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates the points of inhibition for the compared compounds.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription Akt->Transcription Survival, Proliferation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K->Transcription Protein Synthesis fourEBP1->Transcription Protein Synthesis GDC0941 GDC-0941 GDC0941->PI3K VS5584 VS-5584 VS5584->PI3K VS5584->mTORC1 VS5584->mTORC2

PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro PI3K Enzyme Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced from the kinase reaction, which correlates with enzyme activity.[13]

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[13]

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a mixture of the PI3K enzyme and lipid substrate in the kinase buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Cellular Proliferation Assay (MTT/MTS Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, U87MG, A375)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by a solubilization step) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ values for cell viability.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel anticancer compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., PI3K Enzyme Assay) cell_proliferation Cell Proliferation Assay (e.g., MTT/MTS) biochemical_assay->cell_proliferation Active Compounds pathway_analysis Pathway Analysis (e.g., Western Blot for pAkt) cell_proliferation->pathway_analysis Potent Compounds xenograft_model Xenograft Tumor Model pathway_analysis->xenograft_model Confirmed Mechanism pk_pd_studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies xenograft_model->pk_pd_studies toxicity_studies Toxicity Studies pk_pd_studies->toxicity_studies lead_optimization Lead Optimization toxicity_studies->lead_optimization compound_synthesis Compound Synthesis & Characterization compound_synthesis->biochemical_assay lead_optimization->compound_synthesis

A generalized workflow for anticancer drug discovery.

Conclusion

This guide provides a comparative overview of Apilimod, VS-5584, and GDC-0941, highlighting their activities as inhibitors of the PI3K/mTOR pathway. While direct comparative data for Apilimod against PI3K isoforms is limited, its unique profile as a PIKfyve inhibitor sets it apart. VS-5584 demonstrates potent dual PI3K/mTOR inhibition, whereas GDC-0941 shows strong and selective inhibition of PI3Kα and PI3Kδ. The provided experimental protocols and workflows serve as a practical resource for researchers in the field of anticancer drug discovery. The strategic use of morpholine and pyridine-like scaffolds continues to be a fruitful approach in the design of potent and selective kinase inhibitors.

References

A Comparative Guide to the Synthesis and Evaluation of Morpholin-4-yl(pyridin-3-yl)acetonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methodologies for the synthesis and biological evaluation of compounds structurally related to Morpholin-4-yl(pyridin-3-yl)acetonitrile. Due to the limited publicly available data on the reproducibility of experiments involving this specific molecule, this document focuses on established protocols for analogous structures containing morpholine, pyridine, and acetonitrile moieties. The information presented here is intended to serve as a valuable resource for researchers, offering insights into reproducible synthetic strategies and bioassay protocols that can be adapted for the target compound and its derivatives.

I. Comparative Synthesis Protocols

The synthesis of morpholine- and pyridine-containing acetonitrile derivatives typically involves multi-step reactions. Below are detailed protocols for the synthesis of related compounds, which can be adapted for the preparation of this compound.

A. Synthesis of Pyridine-3-acetonitrile

A common precursor for more complex pyridine-containing molecules is pyridine-3-acetonitrile. A documented industrial-scale synthesis provides a robust and reproducible method.[1]

Experimental Protocol:

  • Reaction Setup: A quartz tube reactor (1 meter long, 20 mm wide) is heated externally.

  • Reagent Preparation: Cyanogen chloride (7.1 g, 0.12 mol/hour) and 3-methylpyridine (42.8 g, 0.46 mol/hour) are preheated to 550°C.

  • Reaction: The preheated reagents are fed separately and continuously into the reactor maintained at 680°C.

  • Quenching: The reaction mixture is passed through a gas washer containing a 5% aqueous sodium hydroxide solution (1.2 L/hour).

  • Extraction: The aqueous mixture from the gas washer is extracted with dichloromethane (2 L/hour).

  • Purification: The organic phase is distilled to remove the solvent and unreacted 3-methylpyridine, yielding pyridine-3-acetonitrile.[1]

This high-temperature gas-phase reaction offers a high yield and purity, making it a reproducible method for large-scale synthesis.

B. Synthesis of 2-Pyridylacetonitrile Derivatives

Another relevant class of compounds are derivatives of 2-pyridylacetonitrile. A general procedure for the synthesis of arylhydrazones of 2-pyridylacetonitrile is well-established.[2]

Experimental Protocol:

  • Diazonium Salt Preparation: A cold solution of an aryldiazonium salt is prepared by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold solution of the corresponding arylamine hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.

  • Coupling Reaction: The cold diazonium salt solution is added to a cold solution of 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).

  • Reaction: The mixture is stirred at room temperature for 1 hour.

  • Isolation: The resulting solid product is collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product is recrystallized from ethanol.[2]

This method provides a reproducible pathway to a variety of substituted 2-pyridylacetonitrile derivatives.

C. Synthesis of Morpholine-Containing Pyridine Derivatives

The introduction of a morpholine moiety onto a pyridine ring is a key step in the synthesis of the target compound. A common method involves nucleophilic aromatic substitution.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of a chloropyridine derivative (e.g., 2-chloro-5-nitropyridine, 3 mmol) and morpholine (3.6 mmol) in dichloromethane (10 mL), triethylamine (3.6 mmol) is added.

  • Reaction: The mixture is stirred at room temperature overnight.

  • Work-up: The reaction mixture is extracted with dichloromethane.

  • Purification: The organic layer is concentrated, and the product is purified, typically by chromatography.

II. Comparative Characterization Data

The following tables summarize the characterization data for key intermediates and related compounds. This data is crucial for assessing the purity and identity of synthesized compounds and serves as a reference for expected values.

Table 1: Physicochemical and Spectroscopic Data for Pyridine-3-acetonitrile

PropertyValueReference
Molecular FormulaC₇H₆N₂[1]
Molecular Weight118.14 g/mol
Boiling Point101-109 °C at 1.5 mbar[1]
Purity98-99%[1]
Yield75%[1]

Table 2: Characterization Data for Selected 2-Pyridylacetonitrile Derivatives [2]

CompoundMolecular FormulaMelting Point (°C)Key ¹H-NMR Signals (δ, ppm in DMSO-d₆)
[(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrileC₁₃H₉ClN₄147-14815.03 (s, 1H, NH), 8.70 (d, 2H), 8.58 (d, 2H), 7.50-8.10 (m, 4H)
[(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrileC₁₃H₉N₅O₂217-21915.25 (s, 1H, NH), 8.65 (d, 2H), 8.63 (d, 2H), 7.40-8.20 (m, 4H)
[(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrileC₁₄H₁₂N₄O181-18215.03 (s, 1H, NH), 8.70 (d, 2H), 8.60 (d, 2H), 6.90-8.07 (m, 4H), 3.70 (s, 3H)

Table 3: Characterization Data for a Morpholine-Pyridine Derivative [3]

CompoundMolecular FormulaCrystal SystemSpace GroupKey Bond Lengths (Å)
4-[(Pyridin-3-yl)diazenyl]morpholineC₉H₁₂N₄OMonoclinicP2₁/cN1-N2: 1.25, N2-C1: 1.42

III. Biological Activity Assay Protocols

Compounds containing morpholine and pyridine moieties often exhibit interesting biological activities. The following are standard and reproducible protocols for assessing antimicrobial and anti-urease activity.

A. Antimicrobial Activity Assay (Disk Diffusion Method)

This method is a widely used qualitative screening for antimicrobial potency.[4]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the target microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate.

  • Disk Application: Place sterile paper discs impregnated with the test compound at a known concentration onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measurement: Measure the diameter of the inhibition zone (the clear area around the disk where microbial growth is inhibited).

B. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5]

Experimental Protocol:

  • Serial Dilution: Prepare a series of dilutions of the test compound in a liquid growth medium in a 96-well microplate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the microplate under conditions suitable for microbial growth.

  • Observation: Determine the lowest concentration of the compound at which no visible growth of the microorganism is observed. This concentration is the MIC.

C. Urease Inhibition Assay

This spectrophotometric assay is used to evaluate the potential of compounds to inhibit the urease enzyme.[6][7]

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, mix the enzyme (urease), buffer (phosphate buffer, pH 7.5), and the test compound.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Add a solution of urea to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for another defined period at 37°C.

  • Colorimetric Detection: Stop the reaction and measure the ammonia produced using a colorimetric method, such as the indophenol method. Read the absorbance at a specific wavelength (e.g., 625-670 nm).

  • Calculation: Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

IV. Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for related compounds.

Synthesis_of_Pyridine_3_acetonitrile 3-Methylpyridine 3-Methylpyridine Reaction_680C High-Temperature Reaction (680°C) 3-Methylpyridine->Reaction_680C Cyanogen_chloride Cyanogen_chloride Cyanogen_chloride->Reaction_680C Quenching_NaOH Quenching (5% NaOH) Reaction_680C->Quenching_NaOH Extraction_DCM Extraction (Dichloromethane) Quenching_NaOH->Extraction_DCM Distillation Distillation Extraction_DCM->Distillation Pyridine_3_acetonitrile Pyridine_3_acetonitrile Distillation->Pyridine_3_acetonitrile

Caption: Synthesis of Pyridine-3-acetonitrile.

Synthesis_of_Arylhydrazono_2_pyridylacetonitrile Arylamine Arylamine NaNO2_HCl NaNO₂ / HCl Arylamine->NaNO2_HCl Diazonium_Salt Aryldiazonium Salt NaNO2_HCl->Diazonium_Salt Coupling_Reaction Coupling Reaction (Sodium Acetate, Ethanol) Diazonium_Salt->Coupling_Reaction 2-Pyridylacetonitrile 2-Pyridylacetonitrile 2-Pyridylacetonitrile->Coupling_Reaction Arylhydrazono_derivative Arylhydrazono-2-pyridylacetonitrile Coupling_Reaction->Arylhydrazono_derivative

Caption: Synthesis of Arylhydrazono-2-pyridylacetonitrile.

References

Off-Target Effects of Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of specific data on the off-target effects, kinase profiling, and safety pharmacology of the compound Morpholin-4-yl(pyridin-3-yl)acetonitrile. While the morpholine and pyridine moieties are common scaffolds in medicinal chemistry and are present in numerous biologically active compounds, including kinase inhibitors, no dedicated studies detailing the biological activity or off-target profile of this specific chemical entity have been published.

This guide aims to provide a comparative framework for researchers, scientists, and drug development professionals. However, due to the absence of direct experimental data for this compound, a direct comparison with alternative compounds is not feasible at this time.

Instead, this document will focus on the general biological activities associated with its core chemical motifs—morpholine and pyridine—to offer a predictive context for its potential biological interactions. We will also outline the standard experimental protocols used to determine off-target effects, which would be necessary to characterize this compound in future studies.

General Biological Context of the Morpholine and Pyridine Scaffolds

The morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability. It is a common substituent in a wide range of approved drugs and clinical candidates. Similarly, the pyridine ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic drugs, known to participate in various biological interactions.

Compounds incorporating both morpholine and pyridine rings have been investigated for a multitude of therapeutic applications, frequently as inhibitors of various protein kinases. For instance, derivatives have been designed as inhibitors of PI3K, mTOR, LRRK2, and ATR kinases. It is plausible that this compound could exhibit some degree of activity towards one or more protein kinases, though its simple chemical structure may suggest a different mode of action or a lack of high potency.

Future Directions: Recommended Experimental Evaluation

To ascertain the off-target effects of this compound, a systematic experimental evaluation is required. The following sections detail the standard methodologies that should be employed.

Table 1: Proposed Assays for Off-Target Profiling
Assay TypePurposeKey Parameters Measured
Kinase Panel Screening To identify potential interactions with a broad range of protein kinases.Percent inhibition at a fixed concentration (e.g., 10 µM); IC50 or Ki values for hits.
Receptor Profiling To assess binding affinity to a panel of common GPCRs, ion channels, and transporters.Percent displacement of a radiolabeled ligand; Ki or IC50 values for hits.
Cellular Viability Assays To determine general cytotoxicity against various cell lines.IC50 or EC50 values.
hERG Channel Assay To evaluate the potential for cardiac toxicity by assessing inhibition of the hERG potassium channel.IC50 value.
CYP450 Inhibition Assay To assess the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.IC50 values for major isoforms (e.g., 3A4, 2D6, 2C9).
In Vitro Safety Pharmacology Broader panel of assays to investigate effects on cardiovascular, central nervous, and respiratory systems.Functional parameters (e.g., ion channel currents, neuronal firing rates).

Experimental Protocols

Kinase Panel Screening Methodology

A typical kinase panel screen involves testing the compound against a large number of purified protein kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the KINOMEscan™ from DiscoveRx).

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

  • Assay Reaction: Each kinase reaction is performed in a multi-well plate. The reaction mixture typically contains the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled or modified for detection).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. The detection method depends on the assay format and can include radiometric detection, fluorescence polarization, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

G cluster_workflow Kinase Screening Workflow A Compound Dilution B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C Incubation B->C D Signal Detection (Phosphorylation) C->D E Data Analysis (% Inhibition, IC50) D->E

Kinase Screening Workflow Diagram

Signaling Pathways of Potential Off-Targets

Given that many morpholine- and pyridine-containing compounds are kinase inhibitors, it is critical to consider their potential impact on major signaling pathways. The diagram below illustrates a simplified representation of common kinase signaling cascades that are often interrogated in off-target screening.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified Kinase Signaling Pathways

Conclusion

At present, there is a notable absence of publicly available data on the off-target effects of this compound. Consequently, a direct comparative guide cannot be compiled. Researchers interested in this compound are strongly encouraged to perform the standard suite of in vitro profiling assays, including broad kinase and receptor screening, to characterize its biological activity and potential liabilities. The methodologies and conceptual frameworks provided herein offer a roadmap for such an investigation. Without this foundational data, any discussion of its off-target profile remains speculative and based on the activities of more complex molecules containing similar structural motifs.

Safety Operating Guide

Navigating the Disposal of Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Morpholin-4-yl(pyridin-3-yl)acetonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of researchers and the environment. The following procedures are based on established safety data for structurally similar compounds and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Profile Summary

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Collection:

  • Treat all this compound and contaminated materials (e.g., gloves, absorbent pads, weighing paper) as hazardous waste.

  • Collect waste in a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) containers are recommended.

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., Irritant).

  • Note the accumulation start date (the date the first of waste was added to the container).

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash[2][3].

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite or dry sand.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Spill Occurs? collect_waste->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store Sealed Container in Designated Accumulation Area spill->store_waste No decontaminate Decontaminate Spill Area contain_spill->decontaminate decontaminate->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Morpholin-4-yl(pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal protocols for Morpholin-4-yl(pyridin-3-yl)acetonitrile. It is intended for laboratory professionals, including researchers, scientists, and personnel involved in drug development. The following procedures are based on the hazard profile of structurally similar compounds and general best practices for laboratory safety.

Hazard Summary:

Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the required PPE.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield are required.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate footwear.To prevent skin contact which may cause irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[3][4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.To minimize inhalation of dust or vapors that may cause respiratory irritation.[1][6]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard pictograms.

  • Verify that the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep away from sources of ignition.[1]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Preparation and Weighing:

  • All handling, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Minimize the generation of dust.

4. Dissolution and Use in Experiments:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Ensure that the experimental setup is contained and properly ventilated.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Disposal Plan

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.[8]

  • Segregate this waste from other laboratory waste streams.

2. Waste Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.[8]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., "Skin Irritant," "Eye Irritant").[8]

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area must be secure, well-ventilated, and have secondary containment to prevent spills.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive & Inspect Receive & Inspect Store Compound Store Compound Receive & Inspect->Store Compound Don PPE Don PPE Store Compound->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Post-Experiment Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Store Waste Label Waste Container->Store Waste EHS Pickup EHS Pickup Store Waste->EHS Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.